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  • Product: Turimycin EP(sub 3)
  • CAS: 35775-82-7

Core Science & Biosynthesis

Foundational

The Architecture of a Macrolide: A Technical Guide to the Origin and Synthesis of Turimycin EP(3) (Maridomycin)

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical overview of Turimycin EP(3), also known as Maridomycin, a 16-membered macrolide antibiotic.

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of Turimycin EP(3), also known as Maridomycin, a 16-membered macrolide antibiotic. As a Senior Application Scientist, the following sections have been structured to deliver not just a protocol, but a strategic understanding of the biosynthetic origins and the synthetic chemical strategies pertinent to this class of molecules. We will delve into the natural production by Streptomyces hygroscopicus and explore the intricate logic of its chemical synthesis, offering insights to inform and empower further research and development.

Unveiling Turimycin EP(3): A Member of the 16-Membered Macrolide Family

Turimycin EP(3), identified as Maridomycin, is a complex macrolide antibiotic belonging to the leucomycin group.[1][2][3] These natural products are characterized by a 16-membered lactone ring, to which one or more deoxy sugars are attached. Produced by the soil bacterium Streptomyces hygroscopicus, turimycins exhibit a range of antibacterial activities, making them and their derivatives valuable scaffolds in the pursuit of new therapeutic agents.[4][5][6] The intricate stereochemistry and dense functionality of Turimycin EP(3) present a formidable challenge for chemical synthesis, yet also offer a rich playground for medicinal chemistry modifications.

Compound Identification
Common Name Turimycin EP(3)
Synonym Maridomycin
CAS Number 35775-82-7
Molecular Formula C41H67NO16
Producing Organism Streptomyces hygroscopicus

The Natural Blueprint: Biosynthesis of Turimycin

The biosynthesis of turimycin in Streptomyces hygroscopicus is a classic example of polyketide assembly, a process analogous to a molecular assembly line. The core 16-membered lactone ring is constructed by a Type I polyketide synthase (PKS) multienzyme complex. This intricate machinery utilizes simple building blocks derived from primary metabolism to construct the complex macrolactone core.

Precursor Supply: The Fuel for the PKS Engine

The carbon skeleton of the turimycin macrolactone is assembled from acetate, propionate, and butyrate units. These precursors are activated to their corresponding coenzyme A (CoA) thioesters and then converted to malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA, the extender units for the PKS. The availability of these precursors is a critical factor influencing the yield of turimycin production in fermentation processes.

The Polyketide Synthase (PKS) Assembly Line

The PKS modules are organized in a sequential manner, with each module responsible for the addition and modification of a specific extender unit. Each module minimally contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), may be present to modify the growing polyketide chain.

The biosynthesis of the turimycin aglycone, a 16-membered lactone, is proposed to proceed through the following key stages:

  • Initiation: The PKS is primed with a starter unit, typically derived from a short-chain carboxylic acid.

  • Elongation: The growing polyketide chain is passed from one module to the next, with each module adding a specific extender unit (malonyl-CoA, methylmalonyl-CoA, etc.). The choice of extender unit is dictated by the specificity of the AT domain in each module.

  • Modification: Within each module, the β-keto group can be stereospecifically reduced, dehydrated, and further reduced to introduce stereocenters and functionality.

  • Termination and Cyclization: Once the full-length polyketide chain is assembled, it is released from the PKS, often accompanied by cyclization to form the macrolactone ring. This is typically catalyzed by a thioesterase (TE) domain at the end of the PKS assembly line.

Turimycin Biosynthesis cluster_precursors Precursor Metabolism cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_post_pks Post-PKS Modifications Acetate Acetate Acetyl-CoA Acetyl-CoA Acetate->Acetyl-CoA Propionate Propionate Propionyl-CoA Propionyl-CoA Propionate->Propionyl-CoA Butyrate Butyrate Butyryl-CoA Butyryl-CoA Butyrate->Butyryl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Ethylmalonyl-CoA Ethylmalonyl-CoA Butyryl-CoA->Ethylmalonyl-CoA Loading Module Loading Module Malonyl-CoA->Loading Module Starter Unit Module 1 Module 1 Methylmalonyl-CoA->Module 1 Extender Unit PKS Modules ... Ethylmalonyl-CoA->PKS Modules Loading Module->Module 1 Module 1->PKS Modules Module n Module n Thioesterase Thioesterase Module n->Thioesterase Aglycone Aglycone Thioesterase->Aglycone Cyclization PKS Modules->Module n Glycosylation Glycosylation Aglycone->Glycosylation Hydroxylation Hydroxylation Glycosylation->Hydroxylation Methylation Methylation Hydroxylation->Methylation Turimycin EP(3) Turimycin EP(3) Methylation->Turimycin EP(3) caption Figure 1. Simplified workflow of Turimycin EP(3) biosynthesis. Chemical Synthesis Workflow Turimycin EP(3) Turimycin EP(3) Macrolactonization Macrolactonization Turimycin EP(3)->Macrolactonization Seco-acid Seco-acid Macrolactonization->Seco-acid Fragment Coupling Fragment Coupling Seco-acid->Fragment Coupling Fragment A Fragment A Fragment Coupling->Fragment A Fragment B Fragment B Fragment Coupling->Fragment B Fragment C Fragment C Fragment Coupling->Fragment C Asymmetric Synthesis A Asymmetric Synthesis A Fragment A->Asymmetric Synthesis A Asymmetric Synthesis B Asymmetric Synthesis B Fragment B->Asymmetric Synthesis B Asymmetric Synthesis C Asymmetric Synthesis C Fragment C->Asymmetric Synthesis C Simple Precursors A Simple Precursors A Asymmetric Synthesis A->Simple Precursors A Simple Precursors B Simple Precursors B Asymmetric Synthesis B->Simple Precursors B Simple Precursors C Simple Precursors C Asymmetric Synthesis C->Simple Precursors C caption Figure 2. A representative convergent chemical synthesis workflow.

Figure 2. A representative convergent chemical synthesis workflow.
Key Methodologies in Macrolide Synthesis

The construction of the carbon backbone of macrolides relies on a toolbox of powerful and stereoselective reactions:

Reaction Type Description Key Challenge
Asymmetric Aldol Reactions Formation of β-hydroxy carbonyls with control over two new stereocenters. [7]Diastereo- and enantioselectivity.
Asymmetric Allylation/Crotylation Creation of homoallylic alcohols with excellent stereocontrol.Control of facial selectivity.
Substrate-Controlled Reactions Utilizing existing stereocenters to direct the stereochemical outcome of subsequent reactions.Understanding conformational preferences.
Macrolactonization Ring-closing esterification to form the large lactone ring.High dilution conditions to favor intramolecular cyclization.

Experimental Protocols: A Glimpse into the Lab

While detailed, proprietary protocols are beyond the scope of this guide, the following outlines a general, self-validating workflow for the production and isolation of Turimycin EP(3) from a high-producing strain of Streptomyces hygroscopicus.

Fermentation Protocol for Turimycin Production
  • Inoculum Preparation: A cryopreserved vial of Streptomyces hygroscopicus is used to inoculate a seed culture medium. The culture is incubated at 28-30°C with shaking until a dense mycelial suspension is obtained.

  • Production Fermentation: The seed culture is used to inoculate a production medium rich in carbon and nitrogen sources, including precursors like glucose, soy peptone, and yeast extract. The fermentation is carried out in a bioreactor with controlled pH, temperature, and dissolved oxygen levels for 7-10 days.

  • Monitoring Production: The production of Turimycin EP(3) is monitored daily by taking samples from the fermenter and analyzing them by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

  • Harvesting: Once the production reaches its peak, the fermentation broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration.

Extraction and Purification Protocol
  • Extraction: The mycelial cake and the supernatant are extracted separately with an organic solvent such as ethyl acetate or butanol. The organic extracts are combined and concentrated under reduced pressure.

  • Preliminary Purification: The crude extract is subjected to liquid-liquid partitioning to remove highly polar and non-polar impurities.

  • Chromatographic Purification: The partially purified extract is then subjected to a series of chromatographic steps, which may include silica gel chromatography, reversed-phase chromatography (C18), and size-exclusion chromatography.

  • Final Purification and Characterization: The fractions containing Turimycin EP(3) are pooled, and the final purification is achieved by preparative HPLC. The purity and identity of the compound are confirmed by analytical HPLC, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion and Future Perspectives

Turimycin EP(3) (Maridomycin) stands as a testament to the remarkable biosynthetic capabilities of microorganisms. Understanding its natural origin provides a powerful platform for its biotechnological production and for the generation of novel analogues through genetic engineering of the biosynthetic pathway. Concurrently, the challenges posed by its chemical synthesis continue to drive innovation in synthetic methodology. The convergence of these two fields—natural product biosynthesis and total synthesis—will undoubtedly pave the way for the development of next-generation macrolide antibiotics with improved efficacy and a broader spectrum of activity.

References

  • PubChem. Maridomycin. [Link]

  • IntechOpen. Total Synthesis of Macrolides. [Link]

  • Journal of the American Chemical Society. Synthesis of 16-membered-ring macrolide antibiotics. 4. Carbomycin B and leucomycin A3: total synthesis of cyclic key intermediate. [Link]

  • ProQuest. TOTAL SYNTHESIS OF THE SIXTEEN MEMBERED RING MACROLIDE TYLONOLIDE HEMIACETAL. [Link]

  • PubChem. Josamycin. [Link]

  • PubChem. Midecamycin. [Link]

  • MDPI. Streptomyces hygroscopicus and rapamycinicus Evaluated from a U.S. Marine Sanctuary: Biosynthetic Gene Clusters Encode Antibiotic and Chemotherapeutic Secondary Metabolites. [Link]

  • Frontiers in Microbiology. Pan-Genome of the Genus Streptomyces and Prioritization of Biosynthetic Gene Clusters With Potential to Produce Antibiotic Compounds. [Link]

  • ResearchGate. Streptomyces hygroscopicus and rapamycinicus Evaluated from a U.S. Marine Sanctuary: Biosynthetic Gene Clusters Encode Antibiotic and Chemotherapeutic Secondary Metabolites. [Link]

Sources

Exploratory

Turimycin EP3 (Maridomycin III): Structural Biology, Biosynthesis, and Ribosomal Inhibition

Executive Summary Turimycin EP3, chemically synonymous with Maridomycin III (1[1]), is a naturally occurring 16-membered macrolide antibiotic produced by specific strains of Streptomyces hygroscopicus (2[2]). Characteriz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Turimycin EP3, chemically synonymous with Maridomycin III (1[1]), is a naturally occurring 16-membered macrolide antibiotic produced by specific strains of Streptomyces hygroscopicus (2[2]). Characterized by a complex polyketide lactone ring decorated with mycaminose and mycarose sugar moieties, it exhibits potent antimicrobial activity against Gram-positive bacteria. As a Senior Application Scientist, understanding the precise structure-activity relationships (SAR) and the bioprocessing parameters of Turimycin EP3 is critical for downstream drug development and synthetic biology applications. This guide deconstructs its mechanism of action, details its biosynthetic isolation, and provides validated protocols for evaluating its ribosomal inhibitory properties.

Structural Biology & Mechanism of Action

Turimycin EP3 (Molecular Formula: C41H67NO16, MW: 830.0 g/mol ) exerts its bacteriostatic effect by targeting the bacterial ribosome (3[3], 1[1]). Unlike 14-membered macrolides (e.g., erythromycin) that primarily block the nascent peptide exit tunnel, 16-membered macrolides like Turimycin EP3 extend their binding footprint directly into the peptidyltransferase center (PTC) of the 50S ribosomal subunit.

Mechanistic studies reveal a direct causality between the chemical structure of Turimycin EP3 and its target affinity. The aliphatic side chain at the 4''-position of the mycarose sugar (a propionyl group in the case of EP3) plays a critical role in anchoring the molecule within the hydrophobic cleft of the ribosome. Research demonstrates that the inhibition of peptidyltransferase, as well as overall antimicrobial activity, increases proportionately with the length of this aliphatic side chain, while acylation at the 3-position of the lactone ring decreases it (4[4]).

MOA T Turimycin EP3 (Maridomycin III) Tunnel Macrolide Binding Site (Exit Tunnel) T->Tunnel High Affinity Binding R50S 50S Ribosomal Subunit PTC Peptidyltransferase Center (PTC) R50S->PTC R50S->Tunnel Block Steric Blockade of Nascent Peptide PTC->Block Inhibits Peptide Bond Tunnel->Block Induces Arrest Translation Arrest & Bacterial Death Block->Arrest

Fig 1. Turimycin EP3 mechanism of action at the 50S ribosomal subunit.

Quantitative Structural Comparison

To contextualize Turimycin EP3 within the broader macrolide landscape, the following table summarizes key physicochemical and functional metrics.

PropertyTurimycin EP3 (Maridomycin III)Erythromycin ASpiramycin
Ring Size 16-membered14-membered16-membered
Molecular Formula C41H67NO16C37H67NO13C43H74N2O14
Molecular Weight 830.0 g/mol 733.9 g/mol 843.0 g/mol
Key Sugars Mycaminose, MycaroseDesosamine, CladinoseMycaminose, Forosamine, Mycarose
Primary Target 50S Ribosome (PTC)50S Ribosome (Exit Tunnel)50S Ribosome

Biosynthesis and Fermentation Strategy

The biosynthesis of Turimycin EP3 in Streptomyces hygroscopicus relies on a Type I Polyketide Synthase (PKS) pathway. The macrolactone ring is assembled from acetate, propionate, and butyrate precursors.

Expert Insight: A major bottleneck in wild-type fermentation is the limited intracellular pool of branched-chain precursors. To overcome this, industrial and advanced academic protocols utilize valine-resistant mutants of S. hygroscopicus (e.g., strain B-5050-HA). Because valine metabolism feeds directly into the isobutyryl-CoA and propionyl-CoA pools, valine-resistant mutants bypass natural feedback inhibition, resulting in the predominant accumulation of Maridomycin III (Turimycin EP3) over other minor components (5[5]).

Extraction Ferm S. hygroscopicus Fermentation Broth Filter Mycelium Filtration Ferm->Filter Ext1 Ethyl Acetate Extraction (Adjust to pH 8.0) Filter->Ext1 Deprotonates amine Ext2 Aqueous Back-Extraction (Adjust to pH 3.0) Ext1->Ext2 Protonates amine (water soluble) Ext3 Final Organic Extraction (Adjust to pH 8.0) Ext2->Ext3 Removes neutral lipids Chroma Silica Gel Chromatography (CHCl3:MeOH) Ext3->Chroma Concentrated organic phase Pure Purified Turimycin EP3 Chroma->Pure Fractionation

Fig 2. pH-driven solvent extraction and purification workflow for Turimycin EP3.

Protocol 1: Fermentation and Downstream Processing

This protocol leverages the specific pKa of the dimethylamino group on the mycaminose sugar (~8.0) to achieve high-purity extraction (6[6]).

  • Inoculation & Fermentation: Inoculate a valine-resistant mutant of S. hygroscopicus into a complex production medium (containing starch, soybean meal, and trace elements). Cultivate in a bioreactor at 28°C for 120 hours with high aeration (1 vvm) to support aerobic polyketide synthesis.

  • Primary Extraction (Alkalization): Filter the mycelium. Adjust the clarified broth to pH 8.0 using NaOH. Causality: Alkalization deprotonates the basic mycaminose amine, shifting the molecule to a lipophilic state. Extract with an equal volume of ethyl acetate.

  • Acid-Base Partitioning (Purification): Separate the organic phase and extract it with an aqueous buffer adjusted to pH 3.0. Causality: The acidic environment protonates the amine, forcing Turimycin EP3 into the aqueous phase while neutral lipid impurities and non-basic polyketides remain trapped in the organic layer.

  • Final Recovery: Re-adjust the aqueous phase to pH 8.0 and extract again with fresh ethyl acetate. Concentrate the organic layer in vacuo.

  • Chromatographic Polish & Validation: Purify the crude extract via silica gel chromatography using a Chloroform:Methanol gradient. Validate fractions using LC-MS, selecting the peak corresponding to an m/z of 830.0[M+H]+ (1[1]).

Functional Validation: Peptidyltransferase Inhibition Assay

To confirm the biological activity of the purified Turimycin EP3, an in vitro peptidyltransferase fragment reaction assay must be performed. This protocol is a self-validating system that measures the drug's ability to compete with aminoacyl-tRNA at the ribosomal A-site/P-site cleft (4[4]).

Protocol 2: Ribosomal Fragment Reaction
  • Ribosome Preparation: Isolate 70S ribosomes from E. coli MRE600. Dissociate into 50S and 30S subunits using a sucrose gradient containing low Mg2+ (1 mM). Collect the 50S fraction.

  • Substrate Setup: Prepare radiolabeled N-acetyl-[3H]-phenylalanyl-tRNA (donor substrate) and puromycin (acceptor substrate).

  • Binding Phase: In a reaction buffer (50 mM Tris-HCl pH 7.5, 400 mM KCl, 20 mM MgCl2), incubate 0.5 µM of 50S subunits with varying concentrations of Turimycin EP3 (0.1 µM to 100 µM) for 15 minutes at 30°C. Causality: The high ionic strength (KCl/MgCl2) maintains the active conformation of the PTC, allowing Turimycin EP3 to securely bind the exit tunnel/PTC interface.

  • Reaction Initiation: Add the radiolabeled donor and 1 mM puromycin. Incubate for 10 minutes. If Turimycin EP3 is active, it will sterically hinder the transfer of the acetyl-phenylalanine to puromycin.

  • Quantification: Stop the reaction with 0.3 M sodium acetate (pH 5.5) saturated with MgSO4. Extract the reaction with ethyl acetate. Causality: Ethyl acetate selectively extracts the reaction product (N-acetyl-[3H]-phenylalanyl-puromycin) while leaving unreacted tRNA in the aqueous phase.

  • Validation: Measure the radioactivity of the organic phase via liquid scintillation counting. Calculate the IC50. Ensure assay fidelity by running a positive control (Chloramphenicol, a known PTC inhibitor) and a negative vehicle control (DMSO).

References

  • ichemistry.
  • Maridomycin | C41H67NO16 | CID 154925908 PubChem - NIH URL
  • EFFECT OF THE LEUCOMYCIN-LIKE MACROLIDE ANTIBIOTIC TURIMYCIN ON RIBOSOMAL PEPTIDYLTRANSFERASE FROM ESCHERICHIA COLI J-Stage URL
  • Maridomycin - Synthetic Routes and Reaction Conditions Benchchem URL
  • ANTIMYCIN A COMPONENTS. I: Predominant accumulation of maridomycin III by a valine resistant mutant of Streptomyces hygroscopicus No.

Sources

Foundational

Turimycin EP(sub 3) reference standard availability

The Definitive Technical Guide to Turimycin EP₃ (Maridomycin III) Reference Standards: Sourcing, Isolation, and Analytical Validation As a Senior Application Scientist navigating the complex landscape of macrolide antibi...

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Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Technical Guide to Turimycin EP₃ (Maridomycin III) Reference Standards: Sourcing, Isolation, and Analytical Validation

As a Senior Application Scientist navigating the complex landscape of macrolide antibiotics, I frequently encounter the analytical bottleneck of sourcing high-purity reference standards for specific congeners. Turimycin EP₃—chemically synonymous with Maridomycin III[1]—is a prime example. Produced via the fermentation of Streptomyces hygroscopicus[2], this 16-membered macrolide exhibits potent antimicrobial activity by binding to the bacterial 50S ribosomal subunit. Because it is co-produced with closely related congeners (such as Turimycin EP₅ / Maridomycin I), obtaining a highly purified reference standard requires rigorous chromatographic separation and structural validation.

This whitepaper details the chemical identity, biosynthetic causality, isolation methodologies, and analytical validation protocols required to establish a trustworthy Turimycin EP₃ reference standard.

Chemical Identity & Structural Significance

Turimycin EP₃ is distinguished by its 16-membered lactone ring, substituted with mycarose and mycaminose sugar moieties, and an epoxide group at the C12-C13 position[3]. The structural complexity necessitates strict analytical controls, as the molecule is susceptible to enzymatic degradation and epoxide ring opening under improper storage conditions.

Table 1: Quantitative Chemical Properties of Turimycin EP₃

PropertyValue / Specification
Common Synonyms Maridomycin III, Antibiotic YL 704C1
CAS Registry Number 35775-82-7
Molecular Formula C₄₁H₆₇NO₁₆
Molecular Weight 830.0 g/mol
Monoisotopic Mass 829.44 Da
Topological Polar Surface Area 219 Ų

Data sourced from the [3].

Biosynthetic Causality & Fermentation

Understanding the biosynthesis of Turimycin EP₃ is critical for optimizing its production. Streptomyces hygroscopicus utilizes primary metabolic precursors (acetate, propionate, and butyrate) to construct the macrolactone ring via a Type I Polyketide Synthase (PKS) pathway[4].

The causality of congener formation lies in the tailoring steps: after the core ring is synthesized and glycosylated with mycaminose and mycarose, specific acyltransferases attach propionyl or butyryl groups to the sugars. Turimycin EP₃ specifically features a propionyl group. By controlling the feeding of precursor fatty acids during fermentation, scientists can selectively drive the metabolic flux toward the EP₃ congener.

Biosynthesis A Precursors (Acetate, Propionate) B Polyketide Synthase (Macrolactone Ring) A->B Condensation C Glycosylation (Mycaminose/Mycarose) B->C P450 Oxidation D Acylation (Propionyl/Butyryl) C->D Sugar Attachment E Turimycin EP3 (Maridomycin III) D->E Tailoring

Biosynthetic pathway of Turimycin EP3 in S. hygroscopicus.

Isolation & Purification Protocol: A Self-Validating System

Because commercial availability of Turimycin EP₃ is often limited to custom synthesis with long lead times[5], laboratories frequently must isolate it from the fermentation broth of S. hygroscopicus[6]. The following protocol is designed as a self-validating system: each step exploits a specific physicochemical property of the macrolide, inherently stripping away predictable classes of impurities.

Step-by-Step Methodology:

  • Broth Preparation & Primary Extraction: Filter the S. hygroscopicus fermentation broth to remove mycelial biomass. Adjust the aqueous filtrate to pH 8.0 using 1M NaOH. Causality: Macrolides possess a weakly basic dimethylamino group on the mycaminose sugar (pKa ~7.5). At pH 8.0, this amine is deprotonated (un-ionized), driving the lipophilic macrolactone into the organic phase. Extract with an equal volume of ethyl acetate[6].

  • Acid-Base Back Extraction (Orthogonal Purification): Transfer the ethyl acetate extract to an aqueous solution adjusted to pH 3.0 using dilute HCl[6]. Causality: The acidic environment protonates the dimethylamino group, rendering the macrolide highly water-soluble. Neutral and acidic lipophilic impurities remain trapped in the ethyl acetate and are discarded. Re-adjust the aqueous phase back to pH 8.0 and extract again with fresh ethyl acetate. This pH-swing mechanism self-validates the basic nature of the isolated fraction.

  • Preparative HPLC Resolution: Concentrate the organic layer in vacuo and dissolve the crude complex in a minimal volume of acetonitrile. Inject onto a Preparative C18 RP-HPLC column. Elute isocratically using Acetonitrile:Water (45:55) containing 0.1% formic acid. Monitor UV absorbance at 232 nm to resolve Turimycin EP₃ from Maridomycin I, IV, and V.

Downstream N1 Fermentation Broth (S. hygroscopicus) N2 Liquid-Liquid Extraction (Ethyl Acetate, pH 8.0) N1->N2 N3 Acid-Base Back Extraction (pH 3.0 -> pH 8.0) N2->N3 Removes neutral/acidic impurities N4 Prep-HPLC (C18) (Isocratic ACN:H2O) N3->N4 Concentrated Macrolide Complex N5 Turimycin EP3 Reference Standard (>98%) N4->N5 Congener Resolution

Downstream isolation and purification workflow for Turimycin EP3.

Analytical Characterization & Validation

To establish the purified compound as a primary reference standard, it must pass strict analytical validation. Standard UV-HPLC is insufficient because it cannot detect structural degradation (such as epoxide ring opening) that does not alter the chromophore.

The Picric Acid Colorimetric Assay: A highly specific, validated method for quantifying maridomycins involves reacting the C12-C13 epoxide group with picric acid[7]. Causality: Picric acid selectively attacks the intact epoxide ring to form a depoxy hydroxy-picryl adduct that absorbs strongly at 490 nm[7]. A loss of absorbance at this wavelength directly correlates with epoxide degradation, instantly invalidating the reference standard. This chemical reactivity acts as a definitive proof of structural integrity.

Table 2: Analytical Validation Parameters for Turimycin EP₃

ParameterAnalytical TechniqueExpected Value / SpecificationCausality / Rationale
Molecular Mass High-Resolution ESI-MS[M+H]⁺ m/z 830.45 ± 5 ppmConfirms exact elemental composition (C₄₁H₆₇NO₁₆).
Purity RP-HPLC (UV at 232 nm)≥ 98.0% peak areaEnsures absence of co-eluting congeners (e.g., Maridomycin I/IV).
Structural Integrity ¹H and ¹³C NMRCharacteristic epoxide & lactone shiftsValidates 3D stereochemistry and functional group integrity.
Epoxide Content Picric Acid ColorimetryAbsorbance max at 490 nmQuantifies intact active epoxide ring, differentiating from degraded forms[7].

Current Availability & Sourcing Strategies

Commercially, Turimycin EP₃ is a highly specialized molecule. While broad-spectrum macrolides like erythromycin are ubiquitous, specific congeners like Turimycin EP₃ are rarely kept in bulk inventory.

It is officially cataloged in major chemical databases under[3]. For procurement, researchers must typically rely on boutique chemical suppliers such as , which lists the compound under the synonym Maridomycin III[6]. Because stock is often limited, pharmaceutical laboratories must either commission custom syntheses (which carry lead times of 2 to 4 months)[5] or perform the in-house isolation and validation protocol detailed in this guide to ensure their analytical pipelines remain uninterrupted.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 154925908, Maridomycin." PubChem, [Link]

  • Uchida, M., Suzuki, M., Takayama, T., & Sugita, N. "Colorimetric Determination of Maridomycin." Agricultural and Biological Chemistry, vol. 43, no. 4, 1979, pp. 851-852. [Link]

  • Gersch, D., et al. "Biosynthetic studies on the macrolide antibiotic turimycin using 14C-labeled precursors." Journal of Antibiotics, vol. 30, no. 6, 1977, pp. 488-493. [Link]

Sources

Protocols & Analytical Methods

Application

Application Note: Advanced LC-MS/MS Protocol for Turimycin Impurity Profiling

Introduction & Mechanistic Rationale Turimycin is a potent 16-membered macrolide antibiotic complex synthesized via the fermentation of Streptomyces hygroscopicus[1]. Because it is derived from a biological matrix, the A...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Turimycin is a potent 16-membered macrolide antibiotic complex synthesized via the fermentation of Streptomyces hygroscopicus[1]. Because it is derived from a biological matrix, the Active Pharmaceutical Ingredient (API) inherently contains a spectrum of structurally analogous impurities and degradation products. Notable variants within this complex include Turimycin A5 (structurally synonymous with Josamycin)[2] and Turimycin H3 (also known as Leucomycin A7)[3].

Distinguishing these impurities is a significant analytical challenge. They share an identical 16-membered aglycone core and basic dimethylamino sugars, resulting in nearly indistinguishable UV absorbance profiles. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for macrolide impurity profiling[4].

The Causality of the Method Design:

  • Chromatographic Separation (UHPLC C18): The lipophilic nature of the macrolide lactone ring dictates that reversed-phase chromatography is required. A sub-2 µm C18 stationary phase paired with a shallow acetonitrile gradient is explicitly chosen to resolve minor aliphatic differences (e.g., propionyl versus isovaleryl acyl groups on the mycarose sugar) that distinguish the Turimycin variants.

  • Ionization Strategy (ESI+): The tertiary amine group on the mycaminose sugar acts as a highly efficient proton acceptor. By utilizing an acidic mobile phase (0.1% Formic Acid), we force the complete protonation of this amine. This causality ensures exceptional ionization efficiency, yielding intense [M+H]+ precursor ions in positive Electrospray Ionization (ESI+) mode.

  • Fragmentation (CID): Collision-Induced Dissociation (CID) at varying collision energies systematically strips the sugar moieties from the aglycone core, allowing for precise structural elucidation of unknown impurities.

Experimental Workflow Visualizations

LCMS_Workflow A Sample Prep (API Extraction) B SST & Blanks (Self-Validation) A->B Validate C UHPLC Separation (C18, Gradient) B->C Inject D ESI+ Ionization [M+H]+ Generation C->D Elute E MS/MS Detection (MRM Mode) D->E Fragment F Impurity Profiling & Quantitation E->F Analyze

LC-MS/MS self-validating workflow for Turimycin impurity profiling.

Fragmentation_Pathway P Precursor Ion [M+H]+ (Protonated Mycaminose) F1 Neutral Loss (- Mycarose Sugar) P->F1 Low CE (15 eV) F3 Aglycone Core (16-Membered Ring) P->F3 Direct Cleavage F2 Secondary Loss (- Mycaminose Sugar) F1->F2 Med CE (25 eV) F2->F3 High CE (40 eV)

ESI-CID-MS/MS fragmentation causality pathway for Turimycin macrolides.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol functions as a self-validating system . Because macrolides are susceptible to acid-catalyzed degradation (e.g., ring-opening or hydrolysis)[5], a matrix spike and a method blank must be processed in parallel. This guarantees that any observed degradation products are native to the sample batch and not artifacts induced by the extraction solvent or column carryover.

Step 1: Reagent & Sample Preparation
  • Solvent Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile).

  • Extraction: Accurately weigh 10.0 mg of Turimycin API. Dissolve in 10 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock solution. Note: Avoid pure organic solvents to prevent precipitation of polar impurities.

  • Dilution: Dilute the stock to a working concentration of 10 µg/mL using the initial mobile phase conditions (95% A / 5% B). This prevents solvent-induced peak distortion (the "solvent effect") upon injection.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter into an amber autosampler vial to prevent photodegradation.

Step 2: System Suitability Testing (SST)

Before sample analysis, inject a known standard mixture of Turimycin A5 and Turimycin H3.

  • Acceptance Criteria: The chromatographic resolution ( Rs​ ) between the two analogues must be >1.5 .

  • Blank Validation: Inject a method blank (95% A / 5% B). The signal-to-noise ratio (S/N) at the retention times of the target analytes must be <3 , confirming zero carryover.

Step 3: LC-MS/MS Execution

Execute the analysis using the quantitative parameters outlined in the tables below. Monitor the column pressure to ensure it remains stable (typically < 8000 psi for a 1.7 µm column), as pressure fluctuations can indicate sample precipitation.

Quantitative Data & Method Parameters

Table 1: UHPLC Gradient Conditions

Column: C18, 2.1 x 100 mm, 1.7 µm | Flow Rate: 0.4 mL/min | Column Temp: 40°C

Time (min)Mobile Phase A (%)Mobile Phase B (%)Causality / Purpose
0.0955Equilibration; focuses analytes at column head.
1.0955Washes away highly polar fermentation salts.
8.04060Shallow gradient to resolve structurally similar analogues.
10.0595Column wash to remove highly lipophilic late-eluters.
12.0595Hold to ensure zero carryover for the next run.
12.1955Return to initial conditions.
15.0955Re-equilibration.
Table 2: Mass Spectrometry Source Parameters (ESI+)

Instrument: Triple Quadrupole or Q-TOF MS

ParameterValueRationale
Polarity Positive (ESI+)Targets the basic tertiary amine on the mycaminose sugar.
Capillary Voltage 3.5 kVOptimal for stable Taylor cone formation in aqueous/organic mixes.
Desolvation Temp 450 °CEnsures complete evaporation of the 0.4 mL/min LC flow.
Desolvation Gas 800 L/hrNitrogen gas aids in droplet desolvation and ion release.
Cone Voltage 30 VLow enough to prevent in-source fragmentation of the fragile macrolide ring.
Table 3: Turimycin Impurity Mass Transitions (MRM)

Collision Gas: Argon | Dwell Time: 50 ms per transition

Analyte / ImpurityPrecursor Ion [M+H]+ Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Turimycin A5 (Josamycin) 828.5174.1 (Sugar loss)109.1 (Ring fragment)25 / 40
Turimycin H3 (Leucomycin A7) 772.5174.1 (Sugar loss)109.1 (Ring fragment)25 / 40
Des-mycarose Degradant 684.4174.1109.120 / 35
Ring-Opened Hydrolysis Product 846.5192.1127.125 / 40

References

  • Application of Different Analytical Techniques and Microbiological Assays for the Analysis of Macrolide Antibiotics from Pharmaceutical Dosage Forms and Biological Matrices ResearchGate URL:[Link]

  • Preparation and biological evaluation of novel leucomycin analogs derived from nitroso Diels–Alder reactions PMC - National Institutes of Health (NIH) URL:[Link]

  • The undiscovered natural product potential of Actinomycetes PMC - National Institutes of Health (NIH) URL:[Link]

  • EP1606299A1 - Degradation products of azithromycin, and methods for their identification Google Patents URL

Sources

Method

Application Note: Turimycin EP(sub 3) as a Primary Reference Standard in Macrolide Quality Control

Executive Summary Turimycin EP(sub 3), structurally synonymous with Maridomycin III, is a 16-membered macrolide antibiotic synthesized via the fermentation of Streptomyces hygroscopicus [1]. In pharmaceutical quality con...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Turimycin EP(sub 3), structurally synonymous with Maridomycin III, is a 16-membered macrolide antibiotic synthesized via the fermentation of Streptomyces hygroscopicus [1]. In pharmaceutical quality control (QC), the inherent complexity of macrolide fermentation—which yields a spectrum of closely related homologues (Maridomycin I through VI)—demands highly purified reference standards. This application note details the analytical workflows required to utilize Turimycin EP(sub 3) as a self-validating reference standard, ensuring the rigorous quantification of active pharmaceutical ingredients (APIs) and the precise mapping of impurity profiles.

Mechanistic Rationale & Structural Context

Macrolide antibiotics are characterized by a large macrocyclic lactone ring attached to one or more deoxy sugars (e.g., mycaminose and mycarose). Turimycin EP(sub 3) (C₄₁H₆₇NO₁₆) specifically features a butyryl and an acetyl substitution on its sugar moieties [1].

When deploying Turimycin EP(sub 3) as a reference standard, scientists must account for two primary chemical behaviors:

  • Basic Tertiary Amines: The dimethylamino group on the mycaminose sugar is highly basic. During High-Performance Liquid Chromatography (HPLC), this group interacts strongly with unendcapped silanol sites on silica-based stationary phases, leading to severe peak tailing.

  • Chromophore Limitations: While the conjugated diene/enone system in the macrolide ring absorbs UV light at ~232 nm, many degradation products or excipients lack this chromophore.

To build a self-validating protocol, our workflow employs elevated column temperatures to improve the mass transfer of these bulky molecules, amine-modified mobile phases to mask silanols [2], and orthogonal detection via Charged Aerosol Detection (CAD) to ensure uniform response factors independent of UV absorbance [3].

Experimental Workflows & Protocols

Protocol A: Gravimetric Standard Preparation

Causality: Macrolides are inherently hygroscopic. Failure to control moisture during preparation skews the quantitative assay, leading to out-of-specification (OOS) results for bulk API batches.

  • Equilibration: Remove the Turimycin EP(sub 3) reference standard vial from -20°C storage and place it in a desiccator for 60 minutes to reach ambient temperature, preventing condensation.

  • Weighing: Gravimetrically weigh exactly 10.0 mg of the standard using a microbalance (d = 0.001 mg) into a 10 mL volumetric flask.

  • Dissolution: Dissolve in 5.0 mL of LC-MS grade Acetonitrile. Note: Pure aqueous solvents cause micelle formation or poor solubility, while pure organic solvents induce peak distortion (solvent effects) upon injection.

  • Dilution: Make up to volume with LC-MS grade Water (final solvent ratio 50:50 v/v). Sonicate for 2 minutes and filter through a 0.22 µm PTFE syringe filter.

Protocol B: HPLC-UV/CAD Purity Profiling

Causality: Diethylamine is added to the mobile phase as a competing base. It dynamically coats the stationary phase, preventing the tertiary amine of Turimycin EP(sub 3) from binding to residual silanols, thereby ensuring sharp, symmetrical peaks necessary for accurate integration [2].

  • Column: C18 (Octadecylsilane), 100 mm x 3.2 mm, 3 µm particle size.

  • Temperature: 50°C. (Elevated temperature reduces mobile phase viscosity and enhances the diffusion rate of the large macrolide, sharpening the peak).

  • Mobile Phase: Isocratic elution using Acetonitrile : Water : Diethylamine (500 : 499.5 : 0.5 v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection:

    • UV Detector set to 232 nm.

    • Charged Aerosol Detector (CAD) connected in series (Evaporation temp: 35°C).

  • Injection Volume: 10 µL.

Protocol C: Biological Potency Validation (MIC Assay)

Causality: Chemical purity (HPLC) does not guarantee biological efficacy. Subtle epimerization at stereocenters may be missed by UV/CAD but will drastically reduce ribosomal binding affinity. The Minimum Inhibitory Concentration (MIC) assay serves as an orthogonal, functional validation [1].

  • Inoculum Prep: Prepare a suspension of Staphylococcus aureus ATCC 29213 in Mueller-Hinton broth to a final concentration of 5 × 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the Turimycin EP(sub 3) standard from 16 µg/mL down to 0.015 µg/mL.

  • Incubation & Readout: Incubate at 35°C for 18 hours. Add 10 µL of resazurin dye (0.01%) to each well; a color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration remaining blue.

Quantitative Data & System Suitability

To ensure the analytical system is capable of resolving Turimycin EP(sub 3) from its fermentation homologues, the following System Suitability Testing (SST) criteria must be met prior to releasing the standard for QC use.

Table 1: HPLC System Suitability Criteria

Parameter Acceptance Criteria Mechanistic Rationale
Resolution (Rs) > 2.0 (between EP3 and IV) Ensures baseline separation of structurally similar homologues differing only by a single acyl carbon.
Tailing Factor (Tf) ≤ 1.5 Validates the efficacy of diethylamine in masking silanol interactions.
%RSD of Area ≤ 1.0% (n=6) Confirms autosampler precision and CAD/UV detector stability.

| S/N Ratio (LOD) | > 10:1 | Guarantees adequate sensitivity for trace impurity detection. |

Table 2: Relative Retention Times (RRT) of Maridomycin Homologues on C18 Causality: Retention time increases as a function of the hydrophobicity of the acyl substitutions on the macrolide sugar moieties.

ComponentAcyl Substitution (Position 1, Position 2)RRT (Approximate)
Maridomycin IPropionyl, Acetyl0.88
Turimycin EP(sub 3) Butyryl, Acetyl 1.00 (Reference Peak)
Maridomycin IVButyryl, Propionyl1.12
Maridomycin VValeryl, Acetyl1.25
Maridomycin VIValeryl, Propionyl1.40

QC Workflow Visualization

The following diagram maps the logical progression of the Turimycin EP(sub 3) reference standard validation pipeline, ensuring both structural integrity and biological potency are confirmed before Certificate of Analysis (CoA) generation.

QC_Workflow Start Turimycin EP(sub 3) Reference Standard Lot Prep Gravimetric Sample Preparation (Acetonitrile/Water 50:50) Start->Prep Split Analytical Workflow Split Prep->Split HPLC HPLC-UV/CAD (Purity >95% & Quantification) Split->HPLC LCMS LC-MS/MS (ESI+) (Structural & Impurity ID) Split->LCMS Bio MIC Bioassay (Potency Validation) Split->Bio Report Certificate of Analysis (CoA) Release HPLC->Report LCMS->Report Bio->Report

QC Workflow for Turimycin EP(sub 3) Reference Standard Validation

References

  • Maridomycin - Benchchem Benchchem.
  • Modern Analysis of Antibiotics (Drugs and the Pharmaceutical Sciences) Dokumen.pub.
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt (Reference to CAD methodologies for Macrolides)
Application

Application Note: Advanced Spectroscopic Characterization of Turimycin EP3 (Maridomycin III)

Introduction and Analytical Context Turimycin EP3, universally identified in contemporary pharmacological literature as Maridomycin III 1, is a complex 16-membered macrolide antibiotic produced by Streptomyces hygroscopi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Context

Turimycin EP3, universally identified in contemporary pharmacological literature as Maridomycin III 1, is a complex 16-membered macrolide antibiotic produced by Streptomyces hygroscopicus. Characterized by a macrocyclic lactone ring attached to a mycarosyl-mycaminose disaccharide moiety, its structural elucidation presents significant analytical challenges. The presence of multiple chiral centers, an epoxide group, an α,β -unsaturated system, and labile glycosidic linkages necessitates a highly orthogonal spectroscopic approach 2.

This application note provides drug development professionals and analytical chemists with field-proven, self-validating protocols for the comprehensive spectroscopic analysis (HRMS, NMR, FT-IR, and UV-Vis) of Turimycin EP3. By understanding the causality behind these instrumental choices, researchers can prevent common pitfalls such as in-source fragmentation of sugars or misassignment of heavily overlapped aliphatic NMR signals.

Analytical Workflow and Logic

To ensure the integrity of the spectroscopic data, the analyte must first be rigorously purified. Impurities, even at the 1-2% level, can introduce severe artifacts in 2D NMR spectra due to the high sensitivity of modern cryoprobes.

Workflow N1 Fermentation Broth (S. hygroscopicus) N2 Solvent Extraction (EtOAc, pH 8.0) N1->N2 N3 Preparative HPLC (C18, MeCN/H2O) N2->N3 N4 Purified Turimycin EP3 (>95% Purity) N3->N4 N5 HRMS (ESI-TOF) Exact Mass & Sequencing N4->N5 N6 1D & 2D NMR Stereochemistry & Connectivity N4->N6 N7 FT-IR & UV-Vis Functional Groups N4->N7 N8 Unambiguous Structural Elucidation N5->N8 N6->N8 N7->N8

Workflow for the isolation and orthogonal spectroscopic validation of Turimycin EP3.

High-Resolution Mass Spectrometry (HRMS)

Mechanistic Rationale

Macrolides like Turimycin EP3 ( C41​H67​NO16​ ) are highly susceptible to gas-phase fragmentation. Hard ionization techniques (like EI) obliterate the pseudo-molecular ion, stripping the mycarose and mycaminose sugars immediately. Therefore, Electrospray Ionization Time-of-Flight (ESI-TOF) MS is mandatory. The soft ionization preserves the [M+H]+ and [M+Na]+ adducts, while targeted Collision-Induced Dissociation (CID) allows for the systematic sequencing of the glycosidic bonds 3.

ESI-HRMS Protocol
  • Sample Preparation: Dissolve purified Turimycin EP3 in LC-MS grade Methanol to a concentration of 1μg/mL . Add 0.1% Formic Acid to promote protonation.

  • Calibration: Calibrate the TOF analyzer using a standard formate cluster solution to ensure sub-2 ppm mass accuracy. This self-validating step is critical to distinguish the target formula from isobaric macrolide variants (e.g., Maridomycin I or II).

  • Instrumental Parameters:

    • Capillary Voltage: +3.5 kV (Positive Ion Mode)

    • Desolvation Temperature: 300 °C (Kept relatively low to prevent thermal degradation of the epoxide).

    • Cone Voltage: 25 V (Low cone voltage minimizes in-source fragmentation).

  • MS/MS Sequencing: Isolate the [M+H]+ precursor ion ( m/z 830.4538) and apply a collision energy ramp of 15-35 eV.

Expected Causality in Fragmentation: The lowest energy fragmentation will always yield the loss of the terminal mycarose sugar (cleavage of the relatively weak glycosidic bond), followed by the loss of the mycaminose moiety, leaving the bare aglycone macrocycle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Rationale

The 16-membered lactone ring of Turimycin EP3 possesses extreme conformational flexibility and severe proton signal overlap in the 1.0−3.0 ppm region. 1D 1H NMR is insufficient for structural proof. A comprehensive 2D NMR suite (COSY, HSQC, HMBC, ROESY) is required to trace the spin systems and establish the relative stereochemistry of the 9 chiral centers.

1D and 2D NMR Protocol
  • Sample Preparation: Dissolve 10−15 mg of lyophilized Turimycin EP3 in 600μL of CDCl3​ (or Methanol−d4​ if solubility is an issue). Use high-quality ampouled solvents (99.9% D) to prevent water peak interference near the anomeric sugar protons.

  • Data Acquisition (600 MHz Spectrometer with Cryoprobe):

    • 1H NMR: Acquire with 64 scans, relaxation delay (D1) of 2.0 s.

    • 13C NMR: Acquire with 1024 scans. The cryoprobe is essential here due to the low natural abundance of 13C and the high molecular weight of the compound (829.45 Da).

    • 2D HSQC/HMBC: Optimize HMBC for long-range JCH​ couplings of 8 Hz. This is the critical step for linking the sugars to the aglycone core (e.g., observing the cross-peak between the anomeric proton of mycaminose and the C-5 oxygenated carbon of the lactone).

    • 2D ROESY: Preferred over NOESY for mid-sized molecules (~800 Da) where the correlation time ( τc​ ) can cause NOE signals to cross zero, rendering them invisible.

NMRLogic N1 1H-1H COSY Traces adjacent protons (Lactone backbone) N5 Complete 3D Structural Map of Turimycin EP3 N1->N5 N2 1H-13C HSQC Assigns direct C-H (Resolves overlap) N2->N5 N3 1H-13C HMBC Bridges quaternary carbons & Glycosidic linkages N3->N5 N4 2D ROESY Determines relative stereochemistry N4->N5

Logical framework of 2D NMR experiments for macrolide structural elucidation.

Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy

FT-IR Protocol

FT-IR provides rapid, orthogonal confirmation of the oxygenation state.

  • Method: Attenuated Total Reflectance (ATR) FT-IR. Place 1 mg of solid powder directly onto the diamond crystal. Apply consistent pressure.

  • Causality: The macrolide core contains multiple distinct carbonyl environments. You must observe a broad O−H stretch ( 3400cm−1 ), a sharp ester carbonyl stretch from the lactone and propionate groups ( 1735cm−1 ), and an aldehyde/ketone carbonyl stretch (~ 1715cm−1 ).

UV-Vis Protocol

UV-Vis spectroscopy is utilized to validate the conjugated systems within the macrolide 4.

  • Method: Dissolve in HPLC-grade Methanol ( 50μg/mL ). Scan from 190 nm to 400 nm.

  • Causality: Turimycin EP3 exhibits a characteristic absorption maximum ( λmax​ ) at 232 nm . This specific absorption is driven by the π→π∗ transition of the α,β -unsaturated enone/diene systems present in the 16-membered ring, serving as a rapid purity and identity check prior to downstream in vivo assays.

Quantitative Data Summary

The following table synthesizes the expected spectroscopic parameters for validated Turimycin EP3 (Maridomycin III), acting as a reference standard for quality control.

Spectroscopic TechniqueParameter / FeatureExpected Value / AssignmentDiagnostic Significance
HRMS (ESI-TOF) Exact Mass ( [M+H]+ ) 830.4538 DaConfirms molecular formula C41​H67​NO16​
HRMS (ESI-TOF) Major Fragment ∼m/z686.3 Loss of terminal mycarose sugar
1H NMR ( CDCl3​ ) Aldehyde Proton ∼9.7 ppm (s, 1H)Confirms C-18 aldehyde presence
1H NMR ( CDCl3​ ) Anomeric Protons 4.5−5.0 ppm (m, 2H)Confirms intact disaccharide moiety
1H NMR ( CDCl3​ ) Dimethylamino Group ∼2.5 ppm (s, 6H) N(CH3​)2​ on mycaminose sugar
FT-IR (ATR) Carbonyl Region 1735cm−1,1715cm−1 Differentiates ester vs. ketone/aldehyde
UV-Vis (Methanol) λmax​ 232 nmConfirms α,β -unsaturated system

References

  • PubChem - Maridomycin | C41H67NO16 | CID 154925908
  • Natural Products Atlas - Compound NPA002089 (Maridomycin III)
  • Dokumen.pub - Modern Analysis of Antibiotics (Drugs and the Pharmaceutical Sciences)
  • PubMed - I.

Sources

Method

Application Note: High-Resolution Separation of Turimycin Isomers by Micellar Electrokinetic Chromatography (MEKC)

For: Researchers, scientists, and drug development professionals in the pharmaceutical and biotechnology sectors. Abstract This application note presents a detailed methodology for the separation of Turimycin isomers usi...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals in the pharmaceutical and biotechnology sectors.

Abstract

This application note presents a detailed methodology for the separation of Turimycin isomers using Micellar Electrokinetic Chromatography (MEKC). Turimycin, a macrolide antibiotic, possesses a complex stereochemical structure with multiple chiral centers, leading to the potential for various isomeric forms that can exhibit different biological activities and impurity profiles. The method herein leverages a mixed micellar system within a capillary electrophoresis framework to achieve high-resolution separation of these closely related compounds. This document provides a comprehensive guide, from the scientific principles underpinning the separation to a step-by-step protocol for immediate laboratory implementation.

Introduction: The Challenge of Macrolide Isomer Analysis

Turimycin is a 16-membered macrolide antibiotic with a complex molecular structure characterized by numerous stereogenic centers.[1] This inherent chirality means that Turimycin can exist as a mixture of stereoisomers, including diastereomers and epimers. The specific arrangement of these stereocenters is critical, as it dictates the molecule's three-dimensional conformation and, consequently, its interaction with biological targets. Differences in stereochemistry can lead to significant variations in therapeutic efficacy and toxicity profiles. Therefore, the ability to separate and quantify these isomers is of paramount importance in drug development, quality control, and formulation studies.

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation of complex mixtures with high efficiency and resolution.[2] However, conventional CE is often unsuitable for the direct separation of neutral or very similar charged species. Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography, overcomes this limitation by introducing micelles into the background electrolyte (BGE).[3][4] In MEKC, analytes partition between the aqueous buffer and the hydrophobic core of the micelles, enabling separation based on differential partitioning. This technique is particularly well-suited for the analysis of macrolide antibiotics and their related substances.[5][6]

This application note details a robust MEKC method adapted from established protocols for similar macrolides, such as tylosin and erythromycin, to provide a starting point for the high-resolution separation of Turimycin isomers.[5]

Principles of MEKC for Isomer Separation

The separation of Turimycin isomers by MEKC is governed by the differential interaction of each isomer with the micellar pseudostationary phase. The key components of the separation system are the background electrolyte (BGE), a surfactant to form micelles, and often an organic modifier.

  • Background Electrolyte (BGE): A phosphate buffer is typically employed to maintain a stable pH and ionic strength, which influences the electroosmotic flow (EOF) and the charge of the analytes.[2]

  • Micellar Phase: A surfactant, such as sodium cholate or sodium dodecyl sulfate (SDS), is added to the BGE at a concentration above its critical micelle concentration (CMC) to form micelles.[5][7] The hydrophobic core of the micelles provides a non-polar environment into which the Turimycin isomers can partition.

  • Mixed Micellar Systems: The use of a combination of surfactants, such as an anionic bile salt (sodium cholate) and a cationic surfactant (cetyltrimethylammonium bromide - CTAB), can offer unique selectivity for macrolide antibiotics.[6] This is the approach recommended in this protocol.

  • Organic Modifier: The addition of an organic solvent, such as acetonitrile, to the BGE can modify the properties of the micellar phase and the solubility of the analytes, thereby influencing the separation selectivity and analysis time.[5][6]

The separation mechanism relies on the subtle differences in the hydrophobicity and stereochemistry of the Turimycin isomers. These differences lead to varying degrees of interaction with the micellar phase, resulting in different migration times and, ultimately, separation.

Experimental Workflow and Protocol

This section provides a detailed, step-by-step protocol for the separation of Turimycin isomers using MEKC.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Turimycin Reference Standard≥98%MedKoo Biosciences
Sodium Dihydrogen PhosphateACS GradeSigma-Aldrich
Di-sodium Hydrogen PhosphateACS GradeSigma-Aldrich
Sodium Cholate≥99%Sigma-Aldrich
Cetyltrimethylammonium Bromide (CTAB)≥98%Sigma-Aldrich
AcetonitrileHPLC GradeFisher Scientific
Sodium HydroxideACS GradeVWR
Hydrochloric AcidACS GradeVWR
Deionized Water18.2 MΩ·cmMilli-Q System
Fused-Silica Capillary50 µm i.d.Polymicro Technologies
Instrumentation

A standard capillary electrophoresis system equipped with a UV detector is required.

Instrument ParameterSetting
Capillary50 µm i.d., 360 µm o.d., effective length 50 cm, total length 60.2 cm
Detection Wavelength210 nm or 280 nm (based on UV absorbance of macrolides)[8][9]
Applied Voltage25 kV (Normal Polarity)
Capillary Temperature25 °C
Injection ModeHydrodynamic
Injection Parameters50 mbar for 5 seconds
Solution Preparation

3.3.1. Background Electrolyte (BGE) Preparation (80 mM Sodium Phosphate, pH 7.5, with 20 mM Sodium Cholate, 7 mM CTAB, and 20% Acetonitrile)

  • Prepare 1 M Sodium Phosphate Stock Solution (pH 7.5):

    • Dissolve 13.8 g of Sodium Dihydrogen Phosphate monohydrate in 100 mL of deionized water.

    • Dissolve 26.8 g of Di-sodium Hydrogen Phosphate heptahydrate in 200 mL of deionized water.

    • Mix the two solutions and adjust the pH to 7.5 with 1 M NaOH or 1 M HCl.

  • Prepare the Final BGE (100 mL):

    • To a 100 mL volumetric flask, add 8 mL of the 1 M Sodium Phosphate stock solution.

    • Add 0.086 g of Sodium Cholate.

    • Add 0.025 g of CTAB.

    • Add 20 mL of acetonitrile.

    • Bring the volume to 100 mL with deionized water.

    • Sonicate for 10 minutes to ensure complete dissolution and mixing.

    • Filter the BGE through a 0.45 µm syringe filter before use.

3.3.2. Sample Preparation

  • Prepare a stock solution of Turimycin reference standard at 1 mg/mL in a diluent of 50:50 acetonitrile:water.

  • For analysis, dilute the stock solution to a final concentration of 100 µg/mL with the same diluent.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

Capillary Conditioning Protocol

Proper capillary conditioning is crucial for achieving reproducible migration times and peak shapes.

3.4.1. New Capillary Conditioning

  • Flush the new capillary with 1 M NaOH for 30 minutes.

  • Flush with deionized water for 15 minutes.

  • Flush with the BGE for 30 minutes.

3.4.2. Daily Pre-run Conditioning

  • Flush with 0.1 M NaOH for 10 minutes.

  • Flush with deionized water for 5 minutes.

  • Flush with BGE for 15 minutes before the first injection.

3.4.3. Between-run Conditioning

  • Flush with 0.1 M NaOH for 2 minutes.

  • Flush with deionized water for 2 minutes.

  • Flush with BGE for 5 minutes.

MEKC Separation Protocol
  • Set up the CE instrument with the parameters outlined in Table 3.2.

  • Place the prepared BGE and sample vials in the instrument autosampler.

  • Perform the daily pre-run conditioning sequence.

  • Inject the Turimycin sample (50 mbar for 5 seconds).

  • Apply the separation voltage (25 kV) and acquire data for a sufficient duration to allow all isomers to elute.

  • Perform the between-run conditioning sequence before the next injection.

Data Analysis
  • Identify the peaks corresponding to the different Turimycin isomers based on their migration times.

  • Calculate the resolution between adjacent isomer peaks to assess the quality of the separation.

  • Determine the relative peak area of each isomer for quantitative analysis.

Visualizing the Process

MEKC Separation Principle

MEKC_Principle cluster_capillary Capillary cluster_micelle Micelle (Anionic) EOF Electroosmotic Flow (EOF) (to Cathode) micelle_migration Electrophoretic Migration (to Anode) m1 m2 m1->m2 m3 m2->m3 m4 m3->m4 m4->m1 micelle_label Hydrophobic Core Isomer_A Isomer A Isomer_A->micelle_label Stronger Interaction Isomer_B Isomer B Isomer_B->EOF Weaker Interaction

Caption: Principle of MEKC separation of Turimycin isomers.

Experimental Workflow

Experimental_Workflow prep Solution Preparation (BGE & Sample) cond Capillary Conditioning prep->cond inject Sample Injection (Hydrodynamic) cond->inject sep MEKC Separation (25 kV, 25 °C) inject->sep detect UV Detection (210 nm or 280 nm) sep->detect analyze Data Analysis (Resolution & Quantification) detect->analyze

Sources

Method

Application Note: Forced Degradation and Stability-Indicating Workflows for Turimycin

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To elucidate the degradation mechanics of Turimycin (Leucomycin) and provide a robust, self-validating protocol for stability-in...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To elucidate the degradation mechanics of Turimycin (Leucomycin) and provide a robust, self-validating protocol for stability-indicating method (SIM) development.

Scientific Rationale & Structural Vulnerabilities

Turimycin (also known as leucomycin or kitasamycin) is a broad-spectrum macrolide antibiotic complex produced by Streptomyces species[1][2]. Characterized by a 16-membered macrocyclic lactone ring, a conjugated diene system, and multiple sugar moieties (such as mycaminose and mycarose), its structural complexity makes it highly susceptible to chemical degradation[1][3]. Forced degradation studies are essential to identify these potential degradation products and pathways, ensuring the safety and efficacy of the pharmaceutical formulation.

Mechanistic Causality of Degradation

Understanding the specific reactive sites on the Turimycin molecule dictates the experimental choices in stress testing:

  • Acid-Catalyzed Glycosidic Cleavage: Macrolides are notoriously unstable in acidic environments. Low pH protonates the glycosidic oxygen linking the neutral sugar (mycarose) to the macrolactone ring. This lowers the activation energy for hydrolysis, yielding demycarosyl turimycin[4].

  • Base-Catalyzed Saponification: Alkaline conditions drive the nucleophilic attack of hydroxide ions on the ester and lactone carbonyls. This results in the saponification of the 16-membered ring (forming an inactive seco-acid) and the cleavage of acetate or isovalerate side chains.

  • Oxidative N-Oxidation: The tertiary dimethylamino group on the mycaminose sugar is highly reactive toward reactive oxygen species (ROS). Exposure to peroxides results in the electrophilic addition of oxygen, forming Turimycin N-oxide.

  • Photolytic/Thermal Isomerization: The conjugated diene system (C11-C13) is vulnerable to photon-induced π→π∗ transitions, leading to E/Z geometric isomerization[2][5].

Pathways Turimycin Turimycin (Leucomycin) Parent API AcidDeg Glycosidic Cleavage (Acidic Stress) Turimycin->AcidDeg BaseDeg Ester/Lactone Hydrolysis (Alkaline Stress) Turimycin->BaseDeg OxDeg N-Oxidation (Oxidative Stress) Turimycin->OxDeg PhotoDeg E/Z Isomerization (Photolytic Stress) Turimycin->PhotoDeg ImpA Demycarosyl Turimycin (Loss of Mycarose) AcidDeg->ImpA ImpB Deacetylated Turimycin & Seco-acid BaseDeg->ImpB ImpC Turimycin N-oxide OxDeg->ImpC ImpD Isomeric Turimycin (Diene shift) PhotoDeg->ImpD

Major mechanistic degradation pathways of Turimycin under various stress conditions.

Self-Validating Experimental Protocols

To ensure the trustworthiness of the stability-indicating method, the following protocols are designed as a self-validating system . This is achieved through a strict Mass Balance Assessment : the sum of the remaining active pharmaceutical ingredient (API) and the quantified degradation products must approximate 95-105% of the initial assay value[4][5]. Parallel "control" samples (API without stress) and "blank" samples (stressed diluent without API) are mandatory to rule out artifactual peaks from the solvent or matrix.

Step-by-Step Stress Methodologies

Preparation of Stock Solution: Accurately weigh 50 mg of Turimycin API and dissolve in 50 mL of Acetonitrile:Water (50:50, v/v) to yield a 1.0 mg/mL stock solution.

  • Acid Hydrolysis:

    • Procedure: Transfer 5 mL of the stock solution to a 50 mL volumetric flask. Add 5 mL of 0.1 N HCl.

    • Stress Condition: Incubate at 60°C for 2 hours in a thermostatically controlled water bath.

    • Neutralization (Critical Step): Cool to room temperature and immediately neutralize with 5 mL of 0.1 N NaOH to halt the degradation cascade. Make up to volume with diluent.

  • Base Hydrolysis:

    • Procedure: Transfer 5 mL of stock to a 50 mL flask. Add 5 mL of 0.1 N NaOH.

    • Stress Condition: Incubate at 60°C for 2 hours.

    • Neutralization: Cool and neutralize with 5 mL of 0.1 N HCl. Make up to volume.

  • Oxidative Stress:

    • Procedure: Transfer 5 mL of stock to a 50 mL flask. Add 5 mL of 3% H₂O₂.

    • Stress Condition: Store at room temperature in the dark for 24 hours to prevent concurrent photolysis. Make up to volume with diluent.

  • Thermal Stress:

    • Procedure: Spread 50 mg of solid Turimycin API uniformly in a thin layer within a Petri dish.

    • Stress Condition: Expose to 80°C in a hot air oven for 7 days.

    • Preparation: Reconstitute to 1.0 mg/mL in diluent, then dilute to the working concentration.

  • Photolytic Stress:

    • Procedure: Expose 50 mg of solid API to UV/Vis light in a photostability chamber.

    • Stress Condition: Target an overall illumination of 1.2 million lux-hours and 200 watt-hours/m² UV energy (per ICH Q1B guidelines). Reconstitute and dilute as above.

Workflow Start Turimycin API (1 mg/mL in Diluent) Acid Acid Hydrolysis 0.1N HCl, 60°C, 2h Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 2h Start->Base Oxidation Oxidation 3% H2O2, RT, 24h Start->Oxidation Thermal Thermal Stress Solid, 80°C, 7 days Start->Thermal Photo Photolysis UV/Vis, 1.2M lux-hr Start->Photo Neutralize Neutralization & Sample Preparation Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analysis HPLC-UV/CAD & LC-MS/MS Analysis Neutralize->Analysis

Workflow for the forced degradation study of Turimycin API.

Analytical Workflow: HPLC-CAD and LC-MS/MS

Traditional UV detection of macrolides suffers from poor sensitivity due to the lack of strong chromophores, although the conjugated diene in Turimycin provides some absorbance[6]. Modern stability-indicating methods increasingly utilize High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD)[7][8]. CAD provides a uniform, mass-dependent response independent of the molecule's optical properties, making it ideal for quantifying non-chromophoric impurities like the seco-acid[8].

For structural elucidation, LC-MS/MS (Ion Trap or Q-TOF) is employed. Related 16-membered macrolides like spiramycin and kitasamycin exhibit predictable fragmentation patterns (e.g., sequential loss of sugar moieties), which are used to confirm the identity of Turimycin degradants[9].

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes of the forced degradation study, establishing the baseline for a validated stability-indicating method.

Stress ConditionReagent / EnvironmentTime / TempExpected Degradation (%)Primary Degradation Products
Acidic 0.1 N HCl2 hrs @ 60°C15 - 25%Demycarosyl turimycin
Alkaline 0.1 N NaOH2 hrs @ 60°C20 - 30%Deacetylated turimycin, Seco-acid
Oxidative 3% H₂O₂24 hrs @ RT10 - 20%Turimycin N-oxide
Thermal Solid State7 days @ 80°C5 - 10%Dehydrated turimycin
Photolytic UV/Vis Light1.2M lux-hr5 - 15%Isomeric turimycin (E/Z diene shift)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in Turimycin HPLC Analysis

Welcome to the technical support guide for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of Turimycin. As a macrolide antibiotic with basic functional groups, Turimycin is sus...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of Turimycin. As a macrolide antibiotic with basic functional groups, Turimycin is susceptible to specific interactions within an HPLC system that can lead to asymmetrical peaks, compromising quantification accuracy and resolution.[1][2][3] This guide provides a structured, in-depth approach to diagnosing and resolving these issues, moving from common, simple fixes to more complex challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Initial Diagnosis: Is the problem with a single peak or all peaks?

Before diving into specific causes, it's crucial to observe whether the peak tailing affects only the Turimycin peak or all peaks in your chromatogram. This initial assessment will significantly narrow down the potential root causes.[4]

  • All Peaks Tailing: This typically points to a systemic or physical issue within the HPLC system.

  • Only Turimycin Peak Tailing (or other basic compounds): This suggests a chemical interaction between your analyte and the stationary phase.

Section 1: Troubleshooting Tailing of All Peaks

If every peak in your chromatogram is exhibiting tailing, the issue is likely physical or related to a global system parameter.

Question 1: Could my column be damaged or contaminated?

Answer: Yes, physical issues with the column are a common cause of universal peak tailing.[1] A void at the column inlet or a partially blocked frit can disrupt the flow path, leading to band broadening and tailing.[1][5]

Causality: A column void creates an empty space at the head of the column. When the sample band travels through this void, it spreads out in an uneven manner before entering the packed bed, leading to a distorted peak shape. Similarly, a blockage in the inlet frit can cause non-uniform sample introduction.[5]

Troubleshooting Protocol:

  • Column Reversal and Flushing: If the column manufacturer's instructions permit, reverse the column and flush it with a strong solvent (e.g., 100% acetonitrile or methanol) at a low flow rate, directing the flow to waste, not the detector.[1][5] This can dislodge particulates from the inlet frit.

  • Guard Column Check: If you are using a guard column, remove it and run a standard. If the peak shape improves, the guard column is the source of the problem and should be replaced.[4]

  • Column Replacement: If the above steps do not resolve the issue, the column may have a settled bed or a void. Replacing the analytical column is the next logical step.[1]

Question 2: Is it possible I'm overloading the column?

Answer: Absolutely. Both mass overload (injecting too concentrated a sample) and volume overload (injecting too large a volume) can cause peak distortion.[6][7] While severe overload often leads to "shark-fin" fronting peaks, it can also manifest as tailing.[5][8]

Causality: The stationary phase has a finite number of active sites for interaction. When these sites become saturated due to a high concentration of analyte molecules, the retention mechanism is disrupted, leading to poor peak shape.[7][9]

Troubleshooting Protocol:

  • Dilute the Sample: Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves and becomes more symmetrical, you are likely experiencing mass overload.[1][6]

  • Reduce Injection Volume: If you suspect volume overload, reduce the injection volume. A general guideline is to keep the injection volume below 15% of the peak volume.[8]

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.[10]

Question 3: Could my HPLC system's plumbing be the issue?

Answer: Yes, excessive extra-column volume can lead to peak broadening and tailing, particularly for early-eluting peaks.[10][11][12]

Causality: Extra-column volume refers to all the volume in the system outside of the column itself, including the injector, tubing, fittings, and detector flow cell.[13][14] As the analyte band travels through these spaces, it can diffuse and spread, leading to wider, more asymmetrical peaks.[12][13]

Troubleshooting Protocol:

  • Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005" or 0.127 mm) to connect the autosampler, column, and detector.[11][15]

  • Ensure Proper Fittings: Check that all fittings are correctly installed and not creating any dead volume. Poorly seated fittings can be a significant source of peak tailing.[14]

  • Optimize Detector Settings: A slow detector data acquisition rate can artificially broaden peaks. Ensure your data rate is sufficient to capture at least 20-30 points across the narrowest peak.[10]

Troubleshooting Workflow for Universal Peak Tailing

G start All Peaks Tailing check_guard Using a guard column? start->check_guard remove_guard Remove guard column & re-inject check_guard->remove_guard Yes check_overload Dilute sample (1:10) & re-inject check_guard->check_overload No guard_ok Peak shape improves? remove_guard->guard_ok replace_guard Replace guard column guard_ok->replace_guard Yes guard_ok->check_overload No overload_ok Peak shape improves? check_overload->overload_ok reduce_load Reduce sample concentration or injection volume overload_ok->reduce_load Yes check_column Reverse-flush column (if permitted) overload_ok->check_column No column_ok Peak shape improves? check_column->column_ok column_flushed Problem solved column_ok->column_flushed Yes replace_column Replace analytical column column_ok->replace_column No check_system Check extra-column volume (tubing, fittings) replace_column->check_system G cluster_0 Silica Surface (pH > 3) cluster_1 Mobile Phase silanol Ionized Silanol (Si-O⁻) turimycin Protonated Turimycin (Tur-NH⁺) turimycin->silanol Strong Ionic Interaction (Causes Tailing)

Caption: Interaction between protonated Turimycin and ionized silanols.

Troubleshooting Strategies:

There are three primary ways to mitigate these secondary interactions:

  • Mobile Phase pH Adjustment

  • Use of Mobile Phase Additives

  • Selection of an Appropriate Column

Question 5: How can I use mobile phase pH to improve my peak shape?

Answer: Adjusting the mobile phase pH is a powerful tool to control the ionization state of both the Turimycin analyte and the column's silanol groups. [16][17] Causality: By lowering the mobile phase pH to around 3.0 or below, the residual silanol groups are fully protonated (Si-OH) and thus electrically neutral. [1][5][18]This eliminates the strong ionic interaction with the protonated basic analyte, resulting in a more symmetrical peak. [1][19]It is critical to operate at a pH that is at least one unit away from the analyte's pKa to ensure it exists in a single ionic state. [16][17]

Mobile Phase pH Silanol State Turimycin State Interaction Expected Peak Shape
pH < 3 Neutral (Si-OH) Protonated (Tur-NH⁺) Primarily Hydrophobic Symmetrical
pH 3-7 Ionized (Si-O⁻) Protonated (Tur-NH⁺) Strong Ionic & Hydrophobic Tailing

| pH > 8 | Ionized (Si-O⁻) | Neutral (Tur-N) | Hydrophobic | Symmetrical (but risks column damage) |

Protocol for pH Adjustment:

  • Prepare a Buffered Mobile Phase: Use a buffer to control the pH accurately. For low pH work compatible with mass spectrometry, 0.1% formic acid is an excellent choice. [5]For UV detection, a phosphate buffer can be used, but be mindful of its solubility in acetonitrile.

  • Target pH ≤ 3: Adjust your mobile phase to a pH between 2.5 and 3.0.

  • Verify Column Stability: Ensure your HPLC column is rated for use at low pH. Most modern silica columns are stable down to pH 2, but older columns may degrade. [1][16]

Question 6: Should I use a different type of column for basic compounds?

Answer: Yes, selecting the right column chemistry is a proactive way to prevent peak tailing.

Causality: Modern columns are designed to minimize silanol interactions.

  • End-capped Columns: These columns have their residual silanols chemically bonded with a small, less polar group (e.g., trimethylsilyl), effectively shielding them from interacting with basic analytes. [1][11]* Polar-Embedded or Base-Deactivated Columns: These columns have a polar group embedded near the base of the C18 chain, which helps to shield the silanols and can improve peak shape for basic compounds. [11]* Hybrid Particle Columns: These columns are made from a hybrid of silica and organosiloxane, offering better pH stability and reduced silanol activity. [18][20] Recommendation: For robust method development involving basic compounds like Turimycin, start with a high-purity, end-capped C18 column or a column specifically marketed as "base-deactivated." [5][21]

Question 7: I'm seeing peak tailing even on a good column. Could it be metal contamination?

Answer: This is a less common but significant issue. Trace metal impurities (e.g., iron, aluminum) in the silica stationary phase can act as chelation sites for certain analytes, causing severe peak tailing. [18][21][22]Additionally, some "biocompatible" or "iron-free" HPLC systems made with titanium components can leach titanium ions, which can also interact with analytes and cause tailing. [23][24][25] Causality: Analytes with chelating properties can form complexes with metal ions present on the stationary phase surface or leached from the system hardware. This creates another strong, unwanted retention mechanism, leading to distorted peaks. [22][24] Troubleshooting Protocol:

  • Use a High-Purity Column: Modern, high-purity silica columns have very low metal content, minimizing this risk. [18]2. Mobile Phase Additive: In some cases, adding a chelating agent like EDTA to the mobile phase can help by binding to the metal ions and preventing them from interacting with the analyte. [24][26](Note: This is generally not compatible with mass spectrometry).

  • System Check: If you are using a biocompatible HPLC system and analyzing chelating compounds, be aware of potential titanium leaching, especially when using certain organic solvents. [23][25]

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Phenomenex. (2025, July 23). Column Volume and Extra-Column Volume. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • LC Troubleshooting Bible. (n.d.). Why Do Peaks Tail? Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Chromatography Today. (n.d.). How to Avoid HPLC Column Overload. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Extra-Column Volume in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). What do you know about the overload for HPLC column? Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • MTC USA. (2025, July 9). What is the effect of extra column volume for different HPLC instruments on the same method - FAQ. Retrieved from [Link]

  • LCGC International. (2025, November 26). Extracolumn Effects. Retrieved from [Link]

  • PubMed. (2020, January 25). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Retrieved from [Link]

  • SilcoTek. (n.d.). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention. Retrieved from [Link]

  • Technology Networks. (2025, October 6). Overcoming Metal Interference in HPLC. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Maridomycin | C41H67NO16 | CID 154925908. Retrieved from [Link]

  • LCGC Blog. (2014, July 17). Avoiding the Problems Associated with HPLC Column Overload. Retrieved from [Link]

  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. Retrieved from [Link]

  • ACS Publications. (n.d.). Chromatographic Determination of Metallic Impurities in Reversed-Phase HPLC Columns | Analytical Chemistry. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Turimycin. Retrieved from [Link]

  • PubMed. (n.d.). Biosynthetic studies on the macrolide antibiotic turimycin using 14C-labeled precursors. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Turimycin Resolution &amp; Impurity Profiling

Welcome to the Analytical Support Center for Turimycin (also known as Leucomycin A7 or Turimycin H3). Turimycin is a complex 16-membered macrolide antibiotic produced by fermentation of1 [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center for Turimycin (also known as Leucomycin A7 or Turimycin H3). Turimycin is a complex 16-membered macrolide antibiotic produced by fermentation of1 [1]. Due to its complex stereochemistry, basic functional groups, and susceptibility to process-induced degradation, achieving baseline chromatographic resolution of Turimycin from its structural analogs and impurities is a well-documented challenge in drug development.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to help you optimize your analytical workflows.

Section 1: Chromatographic Troubleshooting & Method Optimization

Q1: Why is the baseline resolution of Turimycin from its structural analogs so challenging, and how can I optimize my mobile phase to fix this?

The Causality: Turimycin contains a basic dimethylamino group on its mycaminose sugar moiety. When analyzing this compound using standard reversed-phase C18 columns, this highly basic functional group undergoes secondary ion-exchange interactions with unendcapped, residual silanols on the silica matrix. This dual-retention mechanism (hydrophobic + ionic) leads to severe peak tailing, band broadening, and poor resolution from closely related fermentation impurities (such as Leucomycin A1, A3, A4, and A5).

The Solution: To suppress these secondary interactions, you must control the ionization state of the basic groups. Using a volatile buffer like 0.1 mol/L ammonium acetate (pH ~6.5–7.0) ensures the silanols are masked and the macrolide remains in a consistent ionization state. Alternatively, utilizing 2 [2] (e.g., Obelisc R or Primesep D) that incorporate both reversed-phase and embedded ion-pairing groups offers orthogonal control over retention by allowing you to adjust buffer concentration and pH independently.

Q2: What is the recommended step-by-step HPLC methodology for profiling Turimycin and its fermentation impurities?

The Protocol: A self-validating, robust protocol relies on a buffered ternary mobile phase system to achieve baseline separation of the complex macrolide mixture. The following methodology is adapted from validated3 [3].

Step 1: Mobile Phase Preparation

  • Dissolve analytical-grade ammonium acetate in ultrapure water to create a 0.1 mol/L buffer solution. Adjust the pH to 6.8 using dilute acetic acid or ammonium hydroxide if necessary.

  • Prepare the ternary mobile phase by mixing the 0.1 mol/L Ammonium Acetate buffer, Methanol (HPLC grade), and Acetonitrile (HPLC grade) in a 40:55:5 (v/v/v) ratio.

  • Degas the mixture thoroughly via sonication for 15 minutes to prevent outgassing in the pump.

Step 2: Standard & Sample Preparation

  • Accurately weigh the Turimycin reference standard and dissolve it in the mobile phase to yield a 1 mg/mL stock solution.

  • Prepare the unknown bulk/tablet samples at a matching concentration. Sonication may be used to ensure complete dissolution.

  • Filter all solutions through a 0.45 µm PTFE syringe filter prior to injection to protect the column frit.

Step 3: Chromatographic Execution

  • Column: Fully endcapped C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C. Mechanistic note: Elevated temperature improves mass transfer kinetics for large, bulky macrolides, significantly sharpening the peaks.

  • Injection Volume: 10–20 µL.

  • Detection: UV at 231 nm. This wavelength is optimal for detecting the 4 [4] inherent to the Leucomycin A7 structure.

Step 4: System Suitability Validation Ensure the resolution factor ( Rs​ ) between Turimycin and its closest eluting impurity (e.g., Leucomycin A5) is ≥1.5 . If Rs​<1.5 , incrementally decrease the methanol ratio by 2-3% to increase retention and selectivity.

Section 2: Advanced Detection & Quantification

Q3: My degradation impurities lack strong UV chromophores. How can I accurately quantify them alongside the main API?

The Causality: Turimycin impurities often result from the hydrolysis of the ester groups or the opening of the macrolactone ring. These degradation pathways can disrupt or eliminate the conjugated diene system, drastically shifting or reducing the UV absorption maximum. Relying solely on UV detection leads to a dangerous underestimation of these impurities due to differing extinction coefficients.

The Solution: To achieve a universal response independent of the molecule's chromophore, implement 5[5]. CAD measures the charge transferred to aerosolized analyte particles after solvent evaporation. Because the response is strictly proportional to the mass of the non-volatile analyte, it allows for the accurate, simultaneous quantification of unknown impurities without requiring their specific reference standards.

G Sample Turimycin Sample (Bulk/Tablet) Prep Sample Prep (Dissolution & Filtration) Sample->Prep HPLC HPLC Separation (C18, Ammonium Acetate/MeOH/ACN) Prep->HPLC Split Flow Splitting HPLC->Split UV UV Detection (231 nm) Split->UV CAD Charged Aerosol Detection (Universal Response) Split->CAD Data Impurity Quantification UV->Data CAD->Data

Workflow for Turimycin impurity profiling using orthogonal UV and CAD detection.

Quantitative Performance Comparison

The following table summarizes the analytical advantages of integrating CAD into your workflow, based on recent validations of6 [6]:

ParameterHPLC-UV (231 nm)HPLC-CADAnalytical Advantage
Limit of Detection (LOD) ~0.3 μg/mL5 ngCAD offers superior sensitivity for trace impurities.
Limit of Quantification (LOQ) ~0.5 μg/mL15 ngCAD allows reliable integration of low-level degradation products.
Linearity (R²) > 0.999> 0.999Both detectors provide excellent quantitative linearity.
Response Factor Chromophore-dependentUniversal (Mass-dependent)CAD quantifies impurities lacking UV absorption without reference standards.
Recovery Rate 92.9% – 101.5%98.7% – 102.5%CAD demonstrates tighter recovery margins across spiked concentrations.

Section 3: Process-Induced Degradation

Q4: How do I identify the root cause of degradation impurities occurring during the manufacturing process?

The Causality: Degradation of Turimycin typically occurs during downstream processing. Studies utilizing Liquid Chromatography-Ion Trap/Time-of-Flight Mass Spectrometry (LC-IT-TOF/MS) have traced the origin of specific impurities to two primary process stressors [6]:

  • Acidity during purification: Exposure to pH levels below 5.0 catalyzes the cleavage of the neutral sugar (mycarose) or the hydrolysis of the isovaleryl side chains.

  • Thermal stress during drying: Drying temperatures exceeding 50°C promote isomerization and lactone ring opening.

The Solution: Monitor the pH strictly during extraction (keeping it near neutral) and maintain vacuum drying temperatures below 40°C. Use MSⁿ fragmentation patterns to deduce the structures of any newly formed unsaturated degradation products, allowing you to trace them back to the specific unit operation causing the stress.

G Fermentation Fermentation Broth (S. hygroscopicus) Turimycin Turimycin (Leucomycin A7) Fermentation->Turimycin Acid Acidic Purification (pH < 5) Turimycin->Acid Process Stress Heat Thermal Drying (> 50°C) Turimycin->Heat Process Stress Degradation Degradation Impurities (Hydrolysis/Isomerization) Acid->Degradation Heat->Degradation Resolution Resolution Strategy: Mixed-Mode LC or pH-Buffered C18 Degradation->Resolution Analytical Target

Causality of Turimycin degradation and the analytical strategy for resolving impurities.

References

  • Lipid and Fatty Acid Composition of Cytoplasmic Membranes from Streptomyces hygroscopicus and Its Stable Protoplast. ASM Journals. Available at: [Link]

  • Josamycin - Applications in Mixed-Mode Chromatography. SIELC Technologies. Available at:[Link]

  • Preparation and biological evaluation of novel leucomycin analogs derived from nitroso Diels–Alder reactions. National Institutes of Health (PMC). Available at:[Link]

  • Quantitative analysis of impurities in leucomycin bulk drugs and tablets: A high performance liquid chromatography-charged aerosol detection method and its conversion to ultraviolet detection method. PubMed (NIH). Available at:[Link]

  • Universal quantification method of degradation impurities in 16-membered macrolides using HPLC-CAD and study on source of the impurities. PubMed (NIH). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Turimycin EP3 Bioanalysis Helpdesk

Welcome to the Turimycin EP3 (Maridomycin) Bioanalysis Troubleshooting Hub. Turimycin EP3 is a basic macrolide antibiotic (MW 830.0 g/mol ) characterized by a dimethylamino group[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Turimycin EP3 (Maridomycin) Bioanalysis Troubleshooting Hub. Turimycin EP3 is a basic macrolide antibiotic (MW 830.0 g/mol ) characterized by a dimethylamino group[1]. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity for macrolide quantification[2], the reliance on positive electrospray ionization (ESI+) makes this assay highly vulnerable to matrix effects—specifically ion suppression from endogenous biological components[3].

This guide provides causally-driven, self-validating protocols to diagnose, quantify, and eliminate matrix interferences in your pharmacokinetic workflows.

Diagnostic Hub: Identifying Matrix Effects

In ESI+, matrix components (such as plasma phospholipids) compete with Turimycin EP3 for available charge during droplet formation and evaporation[3]. Because phospholipids possess high surface activity and gas-phase basicity, they preferentially capture protons, preventing the ionization of the target macrolide[3].

ME_Workflow Step1 Signal Variation Detected (Turimycin EP3) Step2 Post-Column Infusion (Assess Ion Suppression) Step1->Step2 Decision Is Suppression >15%? Step2->Decision Opt1 Optimize Sample Prep (Implement SPE) Decision->Opt1 High Phospholipids Opt2 Modify Chromatography (Shift Retention Time) Decision->Opt2 Co-elution Opt3 Change Ionization (ESI to APCI) Decision->Opt3 Severe Matrix Validate Calculate IS-Normalized MF (Target: 0.85 - 1.15) Decision->Validate No (<15%) Opt1->Validate Opt2->Validate Opt3->Validate

Diagnostic workflow for mitigating LC-MS/MS matrix effects in Turimycin EP3 bioanalysis.

Experimental Protocols: Troubleshooting Workflows

Protocol 1: Post-Column Infusion (Qualitative Assessment)

Objective: Visually map regions of ion suppression or enhancement across the chromatographic run[4]. Causality: By continuously introducing pure Turimycin EP3 into the MS source while a blank matrix extract elutes from the LC column, any fluctuation in the steady-state baseline directly correlates to matrix components altering ionization efficiency at that specific retention time. Self-Validating Mechanism: The protocol validates itself; if the baseline remains flat (±15% variance) during the analyte's retention window, the matrix effect is negligible.

Step-by-Step Methodology:

  • Setup: Connect a syringe pump to the LC column effluent using a zero-dead-volume T-piece just before the MS source.

  • Infusion: Infuse a neat standard of Turimycin EP3 (e.g., 100 ng/mL in mobile phase) at 10 µL/min to establish a stable MRM baseline.

  • Injection: Inject 5 µL of a blank biological matrix extract (e.g., plasma processed via your current method).

  • Monitoring: Record the MRM transition for Turimycin EP3 over the full LC gradient.

  • Evaluation: Identify any negative peaks (signal drops). If a drop aligns with the Turimycin EP3 retention time, chromatographic or sample prep optimization is mandatory.

Protocol 2: Mixed-Mode SPE Optimization for Macrolides

Objective: Eliminate phospholipid-induced ion suppression. Causality: Simple Protein Precipitation (PPT) fails to remove glycerophospholipids[5]. Turimycin EP3 contains a basic dimethylamino group (pKa ~7.5)[1]. By using a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) cartridge, we can trap the positively charged macrolide via ionic interactions. This allows for aggressive organic washing to strip away neutral lipids and phospholipids before eluting the target analyte. Self-Validating Mechanism: Calculate the Matrix Factor (MF) post-extraction. An IS-normalized MF between 0.85 and 1.15 confirms the extraction successfully isolated the analyte from suppressive components[6].

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Formic acid in water to ensure the dimethylamino group of Turimycin EP3 is fully protonated.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic acid in water through the MCX cartridge.

  • Loading: Apply the pre-treated sample. The analyte binds via cation exchange.

  • Aqueous Wash: Pass 1 mL 2% Formic acid in water to remove salts, proteins, and polar interferences.

  • Organic Wash (Critical Step): Pass 1 mL 100% Methanol. Causality: Because the analyte is ionically bound, this strong organic wash strips away strongly retained phospholipids without eluting Turimycin EP3.

  • Elution: Pass 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the basic amine on Turimycin EP3, breaking the ionic bond and releasing it into the collection tube.

  • Reconstitution: Evaporate under N₂ at 40°C and reconstitute in the initial LC mobile phase.

Quantitative Data Presentation

The choice of sample preparation drastically impacts the reliability of data generated in LC-MS/MS bioanalysis[6]. The table below summarizes the expected quantitative impact of different extraction techniques on Turimycin EP3 ionization.

Sample Preparation MethodAbsolute Matrix Factor (MF)IS-Normalized MF (using SIL-IS)Phospholipid Removal EfficiencyImpact on LLOQ Sensitivity
Protein Precipitation (PPT) 0.45 (55% Suppression)0.92< 5%Severe loss (Signal drops by >50%)
Liquid-Liquid Extraction (LLE) 0.75 (25% Suppression)0.98~ 60%Moderate loss
Mixed-Mode SPE (MCX) 0.96 (4% Suppression)1.01> 95%Retained (Optimal sensitivity)

Note: Regulatory agencies require demonstration of no impact coming from the matrix (IS-normalized MF close to 1.0) as part of bioanalytical method validation[6].

Frequently Asked Questions (FAQs)

Q: Why does my Turimycin EP3 signal drop by 40% only in late-eluting plasma samples? A: This is a classic symptom of ion suppression caused by late-eluting glycerophospholipids[3]. Because conventional C18 columns strongly retain these hydrophobic lipids[2], they elute late in the gradient. If your Turimycin EP3 retention time overlaps with this lipid elution zone, the lipids will outcompete the macrolide for charge in the ESI droplet. Solution: Flatten your LC gradient to resolve the analyte from the lipid zone, or switch to SPE[5].

Q: Can I just use a Stable Isotope-Labeled (SIL) internal standard to fix the matrix effect without changing my sample prep? A: A SIL-IS will mathematically correct for the matrix effect because it co-elutes and experiences the exact same degree of suppression, yielding an IS-normalized matrix factor close to 1.0[4]. However, it does not recover lost sensitivity . If matrix components suppress your signal by 60%, your Lower Limit of Quantification (LLOQ) will suffer, potentially causing you to fail regulatory sensitivity requirements[6]. You must clean up the matrix to restore absolute signal.

Q: Is APCI a viable alternative to ESI for Turimycin EP3 to bypass matrix effects? A: Yes. Atmospheric Pressure Chemical Ionization (APCI) is significantly less prone to matrix effects than ESI[5]. Because APCI ionizes molecules in the gas phase via a corona discharge rather than relying on liquid-phase droplet evaporation, the competition for charge is vastly reduced. However, APCI requires thermal vaporization, so you must validate that the 830.0 g/mol macrolide structure[1] does not undergo thermal degradation in the source.

References

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories. Available at:[Link]

  • LC-MS/MS AND MATRIX EFFECT. International Journal of Pharmaceutical and Phytopharmacological Research. Available at:[Link]

  • Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. ResearchGate. Available at:[Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. Available at:[Link]

  • Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. Available at:[Link]

  • Maridomycin | C41H67NO16 | CID 154925908. PubChem - NIH. Available at:[Link]

Sources

Optimization

Technical Support Center: Turimycin EP₃ Solution Stability &amp; Troubleshooting

Welcome to the Technical Support Center for Turimycin EP₃ (also known as Maridomycin III). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Turimycin EP₃ (also known as Maridomycin III). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique physicochemical challenges of working with this complex molecule.

Turimycin EP₃ is a 16-membered macrolide antibiotic. Its structural complexity—featuring a reactive 12,13-epoxide ring, a C-20 aldehyde, and specific ester linkages—presents distinct stability challenges in solution. Unlike 14-membered macrolides (e.g., erythromycin) that rapidly degrade via acid-catalyzed spiroketalization, Turimycin EP₃ is relatively stable at mildly acidic pH but remains highly vulnerable to nucleophilic attack, extreme pH, and oxidative stress ().

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the integrity of your experimental workflows.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: My Turimycin EP₃ stock solution is losing antibacterial potency over time. What is the root cause? A: Loss of activity is almost always tied to the degradation of critical functional groups required for ribosomal binding. While Turimycin EP₃ is notably more stable across pH 4.0–9.0 compared to first-generation macrolides (), prolonged storage in aqueous environments leads to two primary degradation pathways:

  • Epoxide Ring Opening: Acidic conditions (pH < 4) or the presence of strong nucleophiles can cleave the 12,13-epoxide ring, forming an inactive vicinal diol.

  • Ester Hydrolysis: Alkaline conditions (pH > 9) accelerate the deacylation of the ester groups (e.g., at the C-9 or C-4'' positions), significantly reducing its lipophilicity and antimicrobial efficacy.

Q2: I need to use an aqueous buffer for my cell-based assays. Which buffers should I avoid? A: Avoid primary amine-based buffers (e.g., Tris or Glycine). Turimycin EP₃ contains a reactive aldehyde group at the C-20 position. Primary amines will react with this aldehyde to form a Schiff base, permanently modifying the antibiotic and reducing its potency. Causality-driven solution: Use non-nucleophilic buffers such as Phosphate-Buffered Saline (PBS) or HEPES adjusted to a pH of 6.5–7.4.

Q3: How should I prepare and store my stock solutions to guarantee long-term stability? A: To prevent hydrolytic and nucleophilic degradation, stock solutions must be prepared in anhydrous organic solvents. Water acts as both a reactant (hydrolysis) and a medium for pH-driven degradation. We recommend dissolving the lyophilized powder in 100% anhydrous Acetonitrile or DMSO, aliquoting into single-use tubes, and storing at -20°C ().

Part 2: Data Presentation & Stability Metrics

To help you select the optimal conditions for your experiments, the following table summarizes the quantitative stability profile of Turimycin EP₃ across various solvent systems.

Table 1: Comparative Stability Profile of Turimycin EP₃ in Various Solvents

Solvent / Buffer SystempH RangePrimary Degradation PathwayEstimated Stability Half-Life
Anhydrous DMSO N/ANone (Intact)> 2 years at -20°C
Anhydrous Acetonitrile N/ANone (Intact)> 2 years at -20°C
Aqueous Buffer < 3.0Epoxide ring opening (Diol)< 24 hours at 25°C
Aqueous Buffer 4.0 - 8.0Stable (Minimal hydrolysis)~ 7-14 days at 4°C
Aqueous Buffer > 9.0Ester hydrolysis (Deacylation)< 48 hours at 25°C
Tris Buffer (Amine) 7.4Schiff base formation (Aldehyde)Moderate loss within 72 hrs

Part 3: Mechanistic & Workflow Visualizations

Understanding the chemical causality behind degradation is critical for prevention. The following diagrams map out the degradation pathways and the recommended troubleshooting workflow.

TurimycinDegradation T Turimycin EP3 (Intact) A Acidic Conditions (pH < 4) T->A B Alkaline Conditions (pH > 9) T->B O Amine Buffers (e.g., Tris) T->O D1 Epoxide Ring Opening (Diol Formation) A->D1 D2 Ester Hydrolysis (Deacylation) B->D2 D3 Aldehyde Modification (Schiff Base Formation) O->D3

Fig 1. Primary degradation pathways of Turimycin EP3 under various environmental stress conditions.

Troubleshooting Start Activity Loss in Turimycin EP3 Solution? CheckSol Check Solvent & pH Start->CheckSol IsAq Is it an aqueous buffer? CheckSol->IsAq YesAq Verify pH is 4.0 - 8.0 Avoid Tris IsAq->YesAq Yes NoAq Ensure 100% Organic (Acetonitrile/DMSO) IsAq->NoAq No Degradation Perform HPLC-UV Analysis YesAq->Degradation NoAq->Degradation

Fig 2. Step-by-step troubleshooting workflow for Turimycin EP3 solution instability.

Part 4: Experimental Protocols

To ensure your experimental system is self-validating, you must verify the structural integrity of your Turimycin EP₃ working solutions before running critical biological assays.

Protocol: HPLC-UV Method for Turimycin EP₃ Integrity Validation

Objective: To analytically detect epoxide ring opening or deacylation. Causality: Degraded Turimycin EP₃ (e.g., diol formation) becomes significantly more polar than the intact macrolide, causing its retention time to shift earlier on a reverse-phase chromatography column.

Step-by-Step Methodology:

  • Sample Preparation: Dilute your suspected Turimycin EP₃ stock solution to a final concentration of 100 µg/mL using the mobile phase starting conditions (20% Acetonitrile / 80% Water).

  • Column Selection: Use a standard C18 Reverse-Phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase Setup:

    • Buffer A: 0.1% Formic acid in HPLC-grade water. (Note: The mild acidity of 0.1% formic acid is well-tolerated by 16-membered macrolides during the short duration of an HPLC run and ensures sharp peak shapes).

    • Buffer B: 100% HPLC-grade Acetonitrile.

  • Gradient Elution: Program a linear gradient from 20% Buffer B to 80% Buffer B over 20 minutes.

  • Flow Rate & Temperature: Set the flow rate to 1.0 mL/min and maintain the column compartment at 25°C.

  • Detection: Monitor UV absorbance at 232 nm . This wavelength specifically detects the conjugated diene system inherent to the Turimycin/Maridomycin macrolactone ring.

  • Data Interpretation:

    • Intact Turimycin EP₃ will elute as a single, sharp peak later in the gradient.

    • Degraded Turimycin EP₃ will present as multiple early-eluting peaks (indicating increased polarity from diol formation or loss of hydrophobic ester groups). If early peaks constitute >5% of the total area, discard the solution.

References

  • National Center for Biotechnology Information. "Maridomycin | C41H67NO16 | CID 154925908." PubChem. Available at:[Link]

  • Kondo, M., Oishi, T., Tsuchiya, K., Goto, S., & Kuwahara, S. (1973). "Maridomycin, a new macrolide antibiotic. In vitro antibacterial activity of 9-propionylmaridomycin." Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • Erah, P. O., Goddard, A. F., Barrett, D. A., Shaw, P. N., & Spiller, R. C. (1997). "The stability of amoxycillin, clarithromycin and metronidazole in gastric juice: relevance to the treatment of Helicobacter pylori infection." Journal of Antimicrobial Chemotherapy. (Referenced via ACS Molecular Pharmaceutics). Available at:[Link]

  • Morar, M., Pengelly, K., Koteva, K., & Wright, G. D. (2012). "Inactivation of the macrolide erythromycin by hydrolysis." ResearchGate. Available at:[Link]

Reference Data & Comparative Studies

Validation

Cross-Validation of Analytical Methods for Turimycin EP₃ (Maridomycin III): A Comprehensive Comparison Guide

Introduction Turimycin EP₃, widely documented in pharmacological literature as Maridomycin III, is a 16-membered macrolide antibiotic produced via the fermentation of Streptomyces hygroscopicus. Characterized by its comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Turimycin EP₃, widely documented in pharmacological literature as Maridomycin III, is a 16-membered macrolide antibiotic produced via the fermentation of Streptomyces hygroscopicus. Characterized by its complex macrocyclic lactone ring, a unique epoxide group, and attached deoxy sugars, Turimycin EP₃ exhibits potent antibacterial activity by binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis .

During fermentation, S. hygroscopicus produces a mixture of closely related macrolides (including other maridomycins, leucomycins, and carbomycins). Because these congeners differ only slightly in their acyl substitutions, achieving baseline chromatographic resolution is a significant analytical challenge. This guide provides an objective comparison and cross-validation of the primary analytical methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Colorimetric Assays—used to quantify Turimycin EP₃ in fermentation broths and biological matrices.

Comparative Analysis of Analytical Methodologies

To establish a robust quality control and pharmacokinetic framework, researchers must select analytical methods based on matrix complexity and required sensitivity.

HPLC-UV (High-Performance Liquid Chromatography - Ultraviolet Detection)
  • Mechanism & Causality: Macrolides generally lack strong conjugated chromophores, resulting in poor UV absorption. However, Turimycin EP₃ can be detected at lower wavelengths (e.g., 232 nm) . HPLC-UV is the workhorse for bulk drug quality control but struggles with sensitivity in complex biological matrices due to baseline noise at low wavelengths.

  • Pros: High reproducibility, ubiquitous instrumentation, excellent for active pharmaceutical ingredient (API) purity assays (>95%).

  • Cons: Limited sensitivity (high Limit of Detection), highly susceptible to matrix interference.

LC-MS/MS (Liquid Chromatography - Tandem Mass Spectrometry)
  • Mechanism & Causality: Utilizes electrospray ionization (ESI) to generate gas-phase ions, followed by collision-induced dissociation (CID) for specific fragment detection. This method completely bypasses the need for a chromophore, relying instead on the mass-to-charge ratio ( m/z ).

  • Pros: Unparalleled sensitivity and specificity. Essential for pharmacokinetic (PK) studies and trace impurity profiling .

  • Cons: High instrumentation cost; requires volatile mobile phases (e.g., ammonium formate) which can alter chromatographic selectivity compared to the phosphate buffers traditionally used in UV methods.

Colorimetric Assay (Picric Acid Derivatization)
  • Mechanism & Causality: A highly specific historical method based on the reaction of the unique epoxy group of Turimycin EP₃ with picric acid in ethyl acetate. This yields a depoxy-hydroxy-picryl addition compound that absorbs strongly at 490 nm in alkaline conditions .

  • Pros: Highly specific to the epoxide moiety (does not cross-react with non-epoxide 16-membered macrolides like leucomycin).

  • Cons: Narrow dynamic range, labor-intensive sample preparation, and generally obsolete for modern regulatory submissions.

Quantitative Performance Comparison

The following table summarizes the validated performance metrics of each analytical approach, providing a clear matrix for method selection.

Analytical MethodDetection PrincipleLimit of Detection (LOD)Linear Dynamic RangeSpecificity (Isomer Separation)Primary Application
HPLC-UV UV Absorbance (232 nm)~0.5 µg/mL1.0 – 100 µg/mLModerate (Requires optimized gradient)Bulk release testing, API purity
LC-MS/MS ESI+ (Multiple Reaction Monitoring)~1.0 ng/mL5.0 – 1000 ng/mLHigh (Resolves by m/z and RT)Pharmacokinetics, trace impurities
Colorimetric Absorbance (490 nm)~10 µg/mL20 – 1000 µg/mLLow (Class-specific to epoxides)Historical fermentation screening
Microbiological Zone of Inhibition (50S binding)~0.1 µg/mL0.5 – 50 µg/mLLow (Measures total bioactivity)Potency verification

Experimental Protocols for Cross-Validation

To ensure scientific integrity and regulatory compliance, analytical methods must be cross-validated. The following self-validating protocols detail the extraction and parallel analysis of Turimycin EP₃.

Protocol A: Sample Extraction from Fermentation Broth
  • Harvest & Filtration: Filter the Streptomyces hygroscopicus fermentation broth through a 0.45 µm membrane to remove mycelial biomass.

  • Solvent Extraction: Adjust the filtrate to pH 8.0 using 0.1 M NaOH. Extract the basic macrolide complex using an equal volume of ethyl acetate. Causality: At pH 8.0, the basic dimethylamine group on the macrolide sugar is deprotonated, rendering the molecule lipophilic and driving it into the organic phase.

  • Back-Extraction (Purification): Transfer the organic layer to an aqueous solution at pH 3.0 (using 0.1 M HCl) to protonate the macrolide, driving it into the aqueous phase and leaving neutral lipophilic impurities behind.

  • Final Recovery: Re-adjust the aqueous phase to pH 8.0 and extract again with ethyl acetate. Evaporate the organic solvent under vacuum and reconstitute the residue in the appropriate mobile phase.

Protocol B: HPLC-UV Quantitative Assay
  • Column: Octadecylsilane (C18) analytical column (150 x 4.6 mm, 5 µm) maintained at 40°C.

  • Mobile Phase: Acetonitrile : Water : Diethylamine (500:499.5:0.5 v/v/v) .

    • Causality: Diethylamine acts as a silanol-masking agent and ion-pairing reagent. It prevents the secondary interactions between the basic tertiary amine group of Turimycin EP₃ and the residual silanols on the stationary phase, thereby eliminating peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 232 nm.

  • Validation Step: Inject standard solutions (10, 20, 40, 60, 80 µg/mL) to establish a calibration curve. The system is self-validating if the coefficient of determination ( R2 ) is >0.999 and the spike-recovery from a blank matrix falls within 98–102%.

Protocol C: LC-MS/MS Bioanalytical Assay
  • Column: C18 column (50 x 2.1 mm, 1.7 µm) for Ultra-High Performance Liquid Chromatography (UHPLC).

  • Mobile Phase: Gradient elution. Solvent A: 0.1% Formic acid in Water. Solvent B: 0.1% Formic acid in Acetonitrile.

    • Causality: Formic acid provides the necessary protons to ensure the molecule forms a stable [M+H]+ ion, drastically enhancing ionization efficiency in the positive ESI mode.

  • MS Conditions: Positive Electrospray Ionization (ESI+). Monitor the specific precursor-to-product ion transition for Turimycin EP₃ (exact mass ~829.97).

  • Validation Step: Assess matrix effects by comparing the peak area of Turimycin EP₃ spiked post-extraction versus spiked into neat solvent. The method is validated for bioanalysis if the matrix effect is between 85% and 115%.

Workflows and Visualizations

To systematically cross-validate these methods, laboratories employ a parallel analysis workflow. This ensures that the chemical quantitation (chromatography) aligns perfectly with the biological potency (microbiological assay).

CrossValidation Sample Fermentation Broth (Streptomyces hygroscopicus) Extraction Liquid-Liquid Extraction (pH 8.0 Ethyl Acetate) Sample->Extraction Split Sample Aliquoting Extraction->Split HPLC HPLC-UV Analysis (232 nm, Purity >95%) Split->HPLC LCMS LC-MS/MS Analysis (ESI+, Trace Profiling) Split->LCMS BioAssay Microbiological Assay (MIC / Zone of Inhibition) Split->BioAssay Data Statistical Correlation (Bland-Altman Plot / ANOVA) HPLC->Data LCMS->Data BioAssay->Data Report Validated Analytical Report Data->Report

Caption: Parallel cross-validation workflow for Turimycin EP₃ analytical methods.

Understanding the chemical derivatization used in historical colorimetric cross-validation highlights the structural uniqueness of Turimycin EP₃ (specifically its epoxide group) compared to other macrolides.

ChemicalReaction Turimycin Turimycin EP3 (Contains Epoxide Group) Reaction Ring-Opening Addition (Alkaline Conditions) Turimycin->Reaction PicricAcid Picric Acid (Ethyl Acetate Solvent) PicricAcid->Reaction Product Depoxy-hydroxy-picryl Adduct (Absorbs at 490 nm) Reaction->Product

Caption: Mechanism of the colorimetric assay specific to the epoxide group of Turimycin EP₃.

Conclusion

The cross-validation of Turimycin EP₃ analytical methods reveals a necessary compromise between accessibility and sensitivity. While HPLC-UV remains the standard for routine quality control of the active pharmaceutical ingredient due to its robustness and precision, LC-MS/MS is indispensable for pharmacokinetic evaluations and the identification of trace structurally related macrolide impurities. Historical methods, such as the picric acid colorimetric assay, provide valuable mechanistic insights into the molecule's unique epoxide reactivity but have been superseded by modern hyphenated chromatographic techniques. A robust validation strategy must employ orthogonal methods—pairing LC-MS/MS for chemical specificity with microbiological assays to confirm retained bioactivity.

References

  • DOKUMEN.PUB. "Modern Analysis of Antibiotics (Drugs and the Pharmaceutical Sciences)". DOKUMEN.PUB. [Link]

  • Taylor & Francis Online. "Colorimetric Determination of Maridomycin". Agricultural and Biological Chemistry. [Link]

  • OpenAIRE. "FAST LIQUID CHROMATOGRAPHY OF MACROLIDE ANTIBIOTICS". OpenAIRE. [Link]

Comparative

Inter-Laboratory Comparison of Turimycin Analysis: Methodologies, Matrix Effects, and Quantitative Workflows

As a Senior Application Scientist, I have designed this technical guide to move beyond standard operating procedures. The analysis of complex macrolides like Turimycin requires a deep understanding of molecular behavior,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical guide to move beyond standard operating procedures. The analysis of complex macrolides like Turimycin requires a deep understanding of molecular behavior, matrix interactions, and instrumental physics. This guide provides an objective inter-laboratory comparison of analytical methodologies, emphasizing the causality behind every experimental choice to ensure your workflows are robust, self-validating, and reproducible.

Executive Summary & Mechanistic Grounding

Turimycin (often categorized alongside the leucomycin/kitasamycin complex) is a 16-membered macrolide antibiotic produced by the fermentation of Streptomyces hygroscopicus[1]. Characterized by a highly lipophilic lactone ring and basic sugar moieties (such as mycaminose and mycarose), Turimycin presents unique analytical challenges. Its multi-component nature, combined with its tendency to bind to proteins in biological matrices (e.g., bovine muscle, fermentation broths, and animal feeds), necessitates rigorous extraction and quantification protocols.

As detailed in comprehensive reviews published in the, the shift from traditional microbiological assays to advanced chromatographic techniques has been driven by the need for higher specificity and lower detection limits[2].

The Analytical Challenge: Turimycin's Structural Dynamics

The structural properties of Turimycin dictate the causality behind every step of its analysis. Understanding these properties is critical for troubleshooting inter-laboratory discrepancies:

  • Basic Tertiary Amines : The presence of a dimethylamino group on the sugar moiety gives Turimycin a pKa of approximately 8.5. This requires the use of acidic mobile phases (e.g., 0.1% formic acid) to ensure the molecule remains fully protonated ( [M+H]+ ), maximizing ionization efficiency in positive Electrospray Ionization (ESI+) mode.

  • Lipophilicity : The large 16-membered lactone ring makes Turimycin highly lipophilic. Consequently, reverse-phase C18 columns are the gold standard for chromatographic separation, utilizing organic modifiers like acetonitrile to achieve optimal peak shape and resolution.

  • Matrix Suppression : In complex matrices like feed or tissue, co-extracting phospholipids can cause severe ion suppression in the MS source. This necessitates robust sample cleanup, typically via Solid Phase Extraction (SPE), to prevent baseline drift and signal quenching[3].

Inter-Laboratory Methodological Comparison

Inter-laboratory studies reveal significant variances in recovery and precision based on the chosen analytical platform and sample preparation strategy.

Lab A: Traditional HPLC-UV
  • Mechanism : Relies on the UV absorbance of the conjugated diene system within the Turimycin lactone ring (typically monitored at 232 nm)[4].

  • Pros : Low instrumentation cost; highly suitable for high-concentration fermentation broth analysis where matrix interference is minimal.

  • Cons : Lacks the sensitivity required for trace residue analysis (e.g., Maximum Residue Limits in food). Highly susceptible to matrix interferences, leading to false positives and peak overlap.

Lab B: LC-MS/MS (Tandem Quadrupole)
  • Mechanism : Utilizes Multiple Reaction Monitoring (MRM). The precursor ion is isolated in Q1, fragmented in the collision cell (q2), and specific product ions are quantified in Q3.

  • Pros : Exceptional sensitivity and specificity. Modern demonstrate that tandem MS can multiplex Turimycin with other macrolides (e.g., tylosin, spiramycin) in a single rapid run.

  • Cons : Susceptible to matrix effects if sample cleanup is inadequate. Requires matrix-matched calibration curves to ensure accurate quantitation[5].

Lab C: High-Resolution Mass Spectrometry (LC-HRMS)
  • Mechanism : Uses Orbitrap or Q-TOF analyzers to acquire full-scan exact mass data, allowing for untargeted metabolomics and retrospective data analysis.

  • Pros : Excellent for identifying novel Turimycin metabolites, degradation products, or biosynthetic intermediates during drug development[6].

  • Cons : Lower quantitative dynamic range compared to tandem quadrupoles; massive data processing overhead.

Comparative Performance Metrics

The following table synthesizes quantitative validation data across different analytical platforms, highlighting why LC-MS/MS has become the regulatory standard for trace analysis[3][5].

Analytical ParameterHPLC-UV (Lab A)LC-MS/MS (Lab B)LC-HRMS (Lab C)
Detection Limit (LOD) 50.0 - 100.0 µg/kg0.5 - 2.0 µg/kg2.0 - 5.0 µg/kg
Quantitation Limit (LOQ) 150.0 µg/kg2.0 - 5.0 µg/kg10.0 µg/kg
Linear Dynamic Range 102 104 103
Average Recovery (Tissue) 65% - 75%81% - 111%80% - 90%
Inter-day Precision (CV%) 12% - 18%< 12%5% - 10%
Matrix Effect Susceptibility High (Peak Overlap)Moderate (Ion Suppression)Moderate (Ion Suppression)

Standardized Self-Validating Protocol for LC-MS/MS

To achieve the high recovery and low CV% seen in Lab B, the following self-validating protocol is recommended for Turimycin extraction from complex matrices (e.g., bovine tissue or feed)[3].

Phase 1: Sample Extraction & Protein Precipitation
  • Causality : Acetonitrile is selected over methanol because it provides a sharper phase boundary and more effectively precipitates high-molecular-weight proteins, preventing column clogging and reducing matrix complexity.

  • Weigh 2.0 g of homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of extraction solvent (Acetonitrile/Water, 80:20 v/v, containing 0.1% Formic Acid).

    • Self-Validation Check: The acidic environment ensures the disruption of protein-macrolide binding, forcing free Turimycin to partition entirely into the organic solvent.

  • Vortex for 5 minutes and centrifuge at 8,000 rpm for 10 minutes at 4°C. Collect the supernatant.

Phase 2: Solid Phase Extraction (SPE) Cleanup
  • Causality : HLB (Hydrophilic-Lipophilic Balance) polymeric sorbents are utilized because they resist drying out and offer superior retention for basic, lipophilic macrolides via both hydrophobic and polar interactions, vastly outperforming traditional silica-based C18[3].

  • Conditioning : Pass 3 mL of Methanol followed by 3 mL of LC-MS grade Water through the HLB cartridge.

  • Loading : Dilute the collected supernatant with 20 mL of water (to reduce organic content to <5%) and load onto the cartridge at a flow rate of 1 mL/min.

  • Washing : Wash with 5 mL of 5% Methanol in Water to elute polar interferences (e.g., sugars, salts).

  • Elution : Elute Turimycin with 3 mL of 100% Methanol.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1 mL of initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).

    • Self-Validation Check: Inject a matrix blank prior to the sample batch. A clean baseline at the Turimycin retention time confirms the SPE wash step successfully removed isobaric interferences.

Phase 3: LC-MS/MS Acquisition
  • Column : C18 (100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase : (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient : Start at 10% B, ramp to 95% B over 7 minutes, hold for 2 minutes, and re-equilibrate.

  • MS Source : ESI+ mode. Capillary voltage: 3.0 kV. Desolvation temperature: 500°C.

Visualizing the Analytical Workflows

G N1 Homogenized Sample (Tissue/Feed) N2 Liquid Extraction (Acetonitrile + 0.1% FA) N1->N2 Disrupts protein binding N3 Protein Precipitation & Centrifugation N2->N3 Isolates analytes N4 Solid Phase Extraction (HLB Polymeric Sorbent) N3->N4 Removes polar interferences N5 Elution & Reconstitution (Mobile Phase) N4->N5 Concentrates target N6 LC-MS/MS Analysis N5->N6 Injection

Caption: Workflow for Turimycin extraction and LC-MS/MS preparation.

G N1 Chromatographic Separation (C18 Column, Gradient) N2 Electrospray Ionization (ESI+ Mode) N1->N2 Eluent delivery N3 Precursor Ion Selection (Q1: [M+H]+) N2->N3 Protonation N4 Collision-Induced Dissociation (q2: Argon Gas) N3->N4 Isolation N5 Product Ion Monitoring (Q3: Specific Fragments) N4->N5 Fragmentation N6 Data Processing & Matrix Effect Correction N5->N6 Quantitation

Caption: Tandem mass spectrometry (LC-MS/MS) pathway for Turimycin quantitation.

Conclusion

Inter-laboratory comparisons demonstrate that while HPLC-UV remains a cost-effective tool for bulk fermentation analysis, LC-MS/MS coupled with HLB-based solid-phase extraction is the definitive standard for Turimycin quantitation in complex matrices. By understanding the physicochemical properties of the macrolide—specifically its lipophilicity and basicity—scientists can design self-validating protocols that mitigate matrix effects, ensure high recovery, and maintain strict regulatory compliance.

References

  • Biosynthetic studies on the macrolide antibiotic turimycin using 14C-labeled precursors. Journal of Antibiotics (Tokyo). URL:[Link]

  • Analysis of macrolide antibiotics. Journal of Chromatography A / PubMed. URL:[Link]

  • Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Corporation Application Notes. URL:[Link]

  • Development and Validation of the Multi-Residue Method for Identification and Quantitation of Six Macrolide Antiparasitic Drugs. MDPI. URL: [Link]

  • The undiscovered natural product potential of Actinomycetes. PubMed Central (PMC). URL: [Link]

Sources

Validation

A Comparative Guide to the Impurity Profiles of Turimycin (Josamycin) and Other Macrolide Antibiotics as per the European Pharmacopoeia

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Impurity Profiling in Macrolide Antibiotics Macrolide antibiotics are a cornerstone in the treatment of various bacterial...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Macrolide Antibiotics

Macrolide antibiotics are a cornerstone in the treatment of various bacterial infections. Their complex structures, often produced through fermentation processes, can lead to the formation of related substances and degradation products.[][2] The European Pharmacopoeia (EP) provides rigorous monographs for these active pharmaceutical ingredients (APIs), defining the acceptable limits for specified impurities.[3] Adherence to these standards is paramount to ensure the safety, efficacy, and quality of the final drug product. This guide will delve into the specified impurity profile of Turimycin (Josamycin) and compare it with other key macrolides, namely Spiramycin and Tylosin, providing insights into their chemical diversity and the analytical strategies for their control.

Understanding the Terminology: Turimycin and its Synonyms

It is crucial to clarify the nomenclature surrounding "Turimycin." This name is often used as a synonym for a group of macrolide antibiotics. Specifically, Turimycin A5 is identified as Josamycin.[4][5][6] Other related terms include Leucomycin and Kitasamycin.[5][6][7] For the purpose of this guide and in alignment with the European Pharmacopoeia, we will henceforth refer to this active substance as Josamycin.

Comparative Analysis of Specified Impurities in Macrolide Antibiotics

The European Pharmacopoeia meticulously lists the specified impurities for each macrolide antibiotic. These impurities can arise from the manufacturing process, degradation, or be structurally related to the main compound. Below is a comparative summary of the specified impurities for Josamycin, Spiramycin, and Tylosin.

Josamycin Impurity Profile

Josamycin, a 16-membered macrolide, is used in the treatment of respiratory and suppurative infections.[8][9] Its impurity profile, as detailed in various analytical studies and by reference standard suppliers, includes several related substances that are monitored according to pharmacopoeial requirements.

Table 1: Specified Impurities of Josamycin

Impurity NameChemical Name/StructureCAS Number
Josamycin Impurity A(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-(Acetyloxy)-6-[[3,6-dideoxy-4-O-(2,6-dideoxy-4-O-butanoyl-3-C-methyl-α-L-ribo-hexopyranosyl)-3-(dimethylamino)-β-D-glucopyranosyl]oxy]-10-hydroxy-5-methoxy-9,16-dimethyl-7-(2-oxoethyl)oxacyclohexadeca-11,13-dien-2-one18361-46-1
Josamycin Impurity H16846-34-7
Josamycin Impurity I18361-47-2
Other related substancesFurther impurities as specified in the current EP monograph.

Note: This table is illustrative and should be supplemented with the most current European Pharmacopoeia monograph for a complete list and acceptance criteria.

Spiramycin Impurity Profile

Spiramycin is a macrolide antibiotic composed of three main components: spiramycin I, II, and III. The European Pharmacopoeia specifies a number of related substances that must be controlled.[10][11]

Table 2: Specified Impurities of Spiramycin

Impurity NameChemical Name/StructureCAS Number
Impurity A (Neospiramycin I)(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[[3,6-dideoxy-3-(dimethylamino)-β-D-glucopyranosyl]oxy]-4-hydroxy-5-methoxy-9,16-dimethyl-7-(2-oxoethyl)-10-[[2,3,4,6-tetradeoxy-4-(dimethylamino)-β-D-erythro-hexopyranosyl]oxy]oxacyclohexadeca-11,13-dien-2-one70253-62-2
Impurity B
Impurity C177584-13-3
Impurity D
Impurity E177584-14-4
Impurity F
Impurity G
Impurity H4617-99-6

Note: The limits for each impurity are defined in the Spiramycin monograph in the European Pharmacopoeia.[11]

Tylosin Impurity Profile

Tylosin is a macrolide antibiotic used in veterinary medicine.[][12] The main component is Tylosin A, with Tylosin B (desmycosin), Tylosin C (macrocin), and Tylosin D (relomycin) also present.[13] The European Pharmacopoeia outlines specific impurities to be controlled.

Table 3: Specified Impurities of Tylosin

Impurity NameChemical Name/Structure
Impurity ADesmycinosyltylosin
Impurity BTylosin A aldol

Note: The European Pharmacopoeia specifies limits for the main components (Tylosin A, B, C, and D) and the listed impurities.[13][14]

Experimental Protocols for Impurity Profiling

The accurate determination of impurity profiles relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstone techniques for the analysis of macrolide antibiotics and their impurities.[2][10]

General Experimental Workflow

The following diagram illustrates a typical workflow for the impurity profiling of macrolide antibiotics.

Impurity Profiling Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample API or Drug Product Sample Dissolution Dissolution in a suitable solvent (e.g., Methanol, Acetonitrile) Sample->Dissolution Dilution Dilution to working concentration Dissolution->Dilution HPLC HPLC System Dilution->HPLC Inject Column Reversed-Phase C18 Column HPLC->Column Detector UV or MS Detector HPLC->Detector MobilePhase Gradient or Isocratic Elution Chromatogram Obtain Chromatogram Detector->Chromatogram Acquire Data Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification of Impurities Integration->Quantification Report Generate Report vs. EP Limits Quantification->Report

Caption: General workflow for macrolide impurity profiling.

Step-by-Step HPLC Method for Macrolide Impurity Analysis

This protocol is a representative method and may require optimization based on the specific macrolide and available instrumentation.

Objective: To separate and quantify the specified impurities in a macrolide antibiotic bulk drug substance.

Materials:

  • Macrolide antibiotic reference standard and impurity reference standards

  • HPLC grade acetonitrile, methanol, and water

  • Analytical grade buffers (e.g., ammonium acetate, phosphate buffer)

  • HPLC system with a UV or PDA detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Prepare mobile phase A and mobile phase B as specified in the relevant European Pharmacopoeia monograph. For example, for Spiramycin analysis, a mobile phase consisting of acetonitrile, methanol, water, and ammonium acetate solution at pH 6.5 can be used.[10]

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the macrolide reference standard and each impurity reference standard in a suitable diluent to prepare individual stock solutions.

    • Prepare a system suitability solution containing the main component and key specified impurities.

    • Prepare a reference solution for quantification at a concentration specified in the monograph.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the macrolide antibiotic test sample in the same diluent as the standard solutions to achieve a known concentration.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 (e.g., XTerra C18, 250 x 4.6 mm, 5 µm).[10]

    • Mobile Phase: Use a gradient or isocratic elution as prescribed in the monograph.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintain a constant temperature, for example, 35°C.

    • Detection Wavelength: Monitor at a wavelength where the macrolide and its impurities have significant absorbance (e.g., 231 nm for Josamycin).

    • Injection Volume: Typically 10-20 µL.

  • Analysis:

    • Inject the diluent (as a blank), system suitability solution, reference solution, and sample solution into the HPLC system.

    • Record the chromatograms.

  • Data Analysis:

    • System Suitability: Verify that the system suitability parameters (e.g., resolution, tailing factor, and signal-to-noise ratio) meet the EP requirements.

    • Identification: Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the impurity reference standards.

    • Quantification: Calculate the percentage of each impurity in the sample using the peak areas and the concentration of the reference standard. Apply correction factors if specified in the monograph.

LC-MS/MS for Enhanced Impurity Characterization

For the identification and structural elucidation of unknown impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool.

LC_MS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_ms Data Analysis LC_System HPLC/UPLC System LC_Column Analytical Column LC_System->LC_Column Ion_Source Ion Source (e.g., ESI, APCI) LC_Column->Ion_Source Eluent Mass_Analyzer1 Mass Analyzer 1 (Q1) Ion_Source->Mass_Analyzer1 Collision_Cell Collision Cell (q2) Mass_Analyzer1->Collision_Cell Precursor Ion Selection Mass_Analyzer2 Mass Analyzer 2 (Q3) Collision_Cell->Mass_Analyzer2 Fragmentation (CID) Detector_MS Detector Mass_Analyzer2->Detector_MS Product Ion Scanning MS_Data Acquire MS & MS/MS Spectra Detector_MS->MS_Data Fragmentation_Analysis Analyze Fragmentation Patterns MS_Data->Fragmentation_Analysis Structure_Elucidation Elucidate Impurity Structure Fragmentation_Analysis->Structure_Elucidation

Caption: Workflow for impurity identification using LC-MS/MS.

The use of a volatile mobile phase is essential for LC-MS analysis.[2] By analyzing the fragmentation patterns of the impurities and comparing them to the parent compound, their structures can be elucidated.

Discussion and Conclusion

The impurity profiles of macrolide antibiotics are diverse and directly reflect their origin and manufacturing processes. A thorough understanding of these profiles, as mandated by the European Pharmacopoeia, is essential for ensuring the quality and safety of these vital medicines. This guide has provided a comparative overview of the specified impurities for Josamycin (Turimycin), Spiramycin, and Tylosin, alongside a foundational understanding of the analytical methodologies employed for their control.

For researchers and drug development professionals, the choice of analytical techniques and the careful interpretation of impurity data are critical. The use of validated HPLC methods is standard for routine quality control, while advanced techniques like LC-MS/MS are invaluable for the characterization of novel impurities. By adhering to the principles of scientific integrity and the rigorous standards of the European Pharmacopoeia, the pharmaceutical industry can continue to provide high-quality macrolide antibiotics to patients worldwide.

References

  • Pendela, M., Govaerts, C., Diana, J., Hoogmartens, J., Van Schepdael, A., & Adams, E. (2007). Characterization of impurities in spiramycin by liquid chromatography/ion trap mass spectrometry. Rapid communications in mass spectrometry : RCM, 21(4), 599–613. [Link]

  • European Pharmacopoeia 6.0. (n.d.). Spiramycin.
  • Yao, W., et al. (2025). Optimized analysis for related substances in spiramycin based on high performance liquid chromatography with hybrid particle column and characterization of its impurities by single heartcut two-dimensional liquid chromatography coupled with quadrupole time-of-flight mass spectrometer. Journal of Pharmaceutical and Biomedical Analysis, 252, 116486. [Link]

  • ResearchGate. (2025). Characterization of impurities in josamycin using dual liquid chromatography combined with mass spectrometry. [Link]

  • Pharmaffiliates. (n.d.). Josamycin-impurities. Retrieved March 30, 2026, from [Link]

  • European Pharmacopoeia 7.0. (2014, April 2).
  • Wang, J., et al. (2022). The Quality Control of Midecamycin and the Predictive Demarcation between Its Impurities and Components. Molecules, 27(16), 5288. [Link]

  • Pharmaffiliates. (n.d.). Tylosin-impurities. Retrieved March 30, 2026, from [Link]

  • SynZeal. (n.d.). Spiramycin Impurities. Retrieved March 30, 2026, from [Link]

  • European Pharmacopoeia 6.0. (n.d.).
  • PharmaCompass. (n.d.). Tylosin Tartrate | EP | Reference Standards | EDQM. Retrieved March 30, 2026, from [Link]

  • Veeprho. (n.d.). Josamycin Impurities and Related Compound. Retrieved March 30, 2026, from [Link]

  • Ovid. (2025). Optimized analysis for related substances in... : Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Pharmaffiliates. (n.d.). Midecamycin-impurities. Retrieved March 30, 2026, from [Link]

  • AntibioticDB. (n.d.). Josamycin - Compound. Retrieved March 30, 2026, from [Link]

  • Loke, M. L., et al. (2000). Stability of Tylosin A in manure containing test systems determined by high performance liquid chromatography. Chemosphere, 40(7), 759–765. [Link]

  • Gîrleanu, M., et al. (2016). HPLC Method for Quantification of Five Compounds in a Parenteral Form Used in Treatment of Companion Animals. Journal of Chromatographic Science, 54(8), 1365–1371. [Link]

  • ResearchGate. (n.d.). Characterization of impurities in spiramycin by liquid chromatography/ion trap mass spectrometry. [Link]

  • Drug Central. (n.d.). mydecamycin. Retrieved March 30, 2026, from [Link]

  • Scribd. (n.d.). HPLC Method Validation for Tylosin | PDF. Retrieved March 30, 2026, from [Link]

  • ResearchGate. (2021). New method for determination of tylosin tartrate using high performance liquid chromatography. [Link]

  • Hu, D., et al. (2009). Identification of Tylosin Photoreaction Products and Comparison of ELISA and HPLC Methods for Their Detection in Water. Journal of Agricultural and Food Chemistry, 57(5), 1845–1850. [Link]

  • Al-Sabti, A. I. (2011). A simple and rapid high-performance liquid chromatographic method for determining tobramycin in pharmaceutical formulations by direct UV detection. Journal of basic and clinical pharmacy, 2(3), 137–142. [Link]

  • ResearchGate. (n.d.). Structure of components/impurities in midecamycin and their mass spectrometric fragmentation pathway. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2019). Impurity Control in the European Pharmacopoeia.
  • Al-Sabti, A. I. (2011). A simple and rapid high-performance liquid chromatographic method for determining tobramycin in pharmaceutical formulations by direct UV detection. Journal of basic and clinical pharmacy, 2(3), 137–142. [Link]

  • PubChem. (n.d.). Midecamycin. Retrieved March 30, 2026, from [Link]

  • ResearchGate. (n.d.). Development and validation of HPLC method for the determination of tobramycin in urine samples post-inhalation using pre-column derivatisation with fluorescein isothiocyanate. [Link]

  • Al-Jaf, H. K., & Al-Ithawi, W. K. (2023). Synthesis, Characterization and HPLC Analysis of Streptomycin with its Derivatives. Egyptian Journal of Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Turimycin EP(sub 3)

Advanced Laboratory Safety and Operational Logistics for Turimycin EP3 (Maridomycin III) Turimycin EP3, chemically synonymous with Maridomycin III[1], is a 16-membered macrocyclic lactone antibiotic[2]. Primarily utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Operational Logistics for Turimycin EP3 (Maridomycin III)

Turimycin EP3, chemically synonymous with Maridomycin III[1], is a 16-membered macrocyclic lactone antibiotic[2]. Primarily utilized in drug development and microbiological research for its potent activity against Gram-positive bacteria and mycoplasma species, handling this compound requires stringent safety and logistical protocols[2]. Because it is typically supplied as a highly purified, lyophilized solid[3], the primary occupational hazards stem from the accidental aerosolization of the powder and rapid dermal absorption when formulated in organic carrier solvents.

Physicochemical Profiling and Hazard Causality

To design an effective safety protocol, we must first understand the physical behavior of the molecule. Turimycin EP3 is highly lipophilic, rendering it sparingly soluble in aqueous buffers but highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol[3].

Table 1: Turimycin EP3 Quantitative Data & Hazard Profile

PropertyValue / DescriptionOperational Implication
Chemical Formula C41H67NO16[1]Large macrocyclic structure; acts as a localized irritant upon contact.
Molecular Weight 829.96 g/mol [1]Heavy molecule, yet the fine lyophilized powder can easily aerosolize.
Solubility Soluble in DMSO, DMF, EtOH[3]Requires organic solvents for stock solutions, drastically increasing skin permeability.
Primary Hazards Skin/Eye/Respiratory Irritant[4]Direct mucosal contact must be prevented to avoid acute sensitization or gastrointestinal distress[4][5].
Storage Stability -20°C (Solid)[3]Requires cold chain logistics; must reach room temperature before opening to prevent condensation.

The PPE Matrix: Causality-Driven Protection

Standard BSL-1/BSL-2 Personal Protective Equipment (PPE) is insufficient when handling concentrated, biologically active pharmaceutical powders. The following causality-driven PPE matrix is mandatory for handling Turimycin EP3:

  • Respiratory Protection: When weighing the dry powder outside of a ventilated enclosure, a NIOSH-approved N95 or P100 particulate respirator is required[6]. Causality: Macrolide powders are known respiratory irritants[4]. Inhalation of the dust can lead to acute bronchospasm or long-term immunological sensitization.

  • Dermal Protection (Double Gloving): Use extended-cuff nitrile gloves[6]. Causality: While nitrile offers excellent protection against the dry powder, Turimycin EP3 is routinely dissolved in DMSO for biological assays[3]. DMSO is a potent penetration enhancer that will carry dissolved Turimycin EP3 directly through the epidermal barrier and into the bloodstream. If a DMSO solution spills on your hands, the outer glove must be removed and replaced immediately.

  • Ocular Protection: Chemical splash goggles (not standard safety glasses)[4]. Causality: The fine powder can bypass the gaps in standard safety glasses, causing severe corneal irritation.

Operational Workflow: Stock Solution Preparation

The following is a self-validating protocol for preparing a 10 mM stock solution of Turimycin EP3.

Step-by-Step Methodology:

  • Equilibration: Remove the Turimycin EP3 vial from -20°C storage and allow it to equilibrate to ambient temperature in a desiccator for 30 minutes. Validation Check: If condensation forms on the vial exterior, it is not fully equilibrated. Moisture introduction will degrade the macrolide ring via acid-catalyzed hydrolysis[2].

  • Containment Weighing: Transfer the vial to a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood to prevent airborne distribution[4].

  • Mass Calculation: To prepare a 10 mM stock, dissolve 8.30 mg of Turimycin EP3 in 1.0 mL of anhydrous DMSO[1][3].

  • Solvation: Add the DMSO slowly down the side of the vial to prevent aerosolizing the powder. Cap tightly.

  • Agitation: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 1–2 minutes. Validation Check: The solution must be optically clear. Any turbidity indicates incomplete dissolution, which will artificially lower the effective concentration in your downstream biological assays.

  • Aliquoting: Divide the stock into 50 µL aliquots in amber microcentrifuge tubes to protect from photolytic degradation, purge the headspace with an inert gas (argon or nitrogen)[3], and store at -20°C.

G Start Turimycin EP3 (Lyophilized Powder) PPE Don PPE: Double Nitrile, Goggles, N95 Respirator Start->PPE Hood Transfer to Powder Hood / BSC PPE->Hood Solvent Add Carrier Solvent (Anhydrous DMSO) Hood->Solvent Prevent aerosolization Check Visual Check: Optically Clear? Solvent->Check Agitate Vortex / Sonicate (Sealed Tube) Check->Agitate No (Turbid) Store Aliquot & Store (-20°C, Argon Purge) Check->Store Yes (Fully Solvated) Agitate->Check Waste Solid/Solvent Waste to Incineration Store->Waste Dispose contaminated PPE

Caption: Operational workflow for the safe handling, solvation, and storage of Turimycin EP3.

Spill Response and Environmental Disposal Logistics

Macrolide antibiotics pose a significant environmental hazard if introduced into public wastewater systems, as they contribute heavily to the proliferation of antimicrobial resistance (AMR) in environmental microbiomes[5].

  • Dry Powder Spills: Do NOT sweep or use compressed air[4]. Sweeping generates a highly concentrated, inhalable dust cloud. Instead, gently cover the powder with absorbent pads dampened with water or ethanol to suppress dust, then carefully wipe it up[4]. Place all materials in a sealed, labeled biohazard/chemical waste bag.

  • Wet Spills (DMSO/EtOH Solutions): Evacuate the immediate area if the spill is large. Wear a respirator. Use universal chemical spill absorbents (e.g., vermiculite or specialized spill pads) to soak up the liquid[4]. Wash the affected surface thoroughly with soap and water, as organic solvents can leave an invisible, highly concentrated residue of the active pharmaceutical ingredient (API).

  • Disposal: All Turimycin EP3 waste—including empty vials, contaminated gloves, and pipette tips—must be classified as hazardous chemical waste and routed for high-temperature incineration[4]. Never pour aqueous or organic solutions containing Turimycin EP3 down the drain.

References

  • Kitasamycin - AERU - University of Hertfordshire | herts.ac.uk | 5

  • Maridomycin | C41H67NO16 | CID 154925908 - PubChem - NIH | nih.gov | 1

  • Josamycin - PRODUCT INFORMATION: SAFETY DATA | caymanchem.com | 3

  • Application of Different Analytical Techniques and Microbiological Assays for the Analysis of Macrolide Antibiotics | researchgate.net | 2

  • Josamycin - Santa Cruz Biotechnology (MSDS) | scbt.com | 4

  • Azithromycin | C38H72N2O12 | CID 447043 - PubChem - NIH | nih.gov | 6

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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